1-Phenyl-2-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-2-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKHQPGJNTXTPY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-00-2, 1560-06-1 | |
| Record name | (E)-1-Phenyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E)-1-Phenyl-2-butene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-Phenyl-2-butene, also known as trans-1-phenyl-2-butene, is an aromatic hydrocarbon of interest in organic synthesis. Its structure, featuring a phenyl group attached to a butene backbone, makes it a versatile starting material and intermediate for the synthesis of more complex molecules, including potential pharmaceutical compounds and specialty polymers.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with a detailed experimental protocol for its synthesis via the Wittig reaction.
Physicochemical and Spectroscopic Data
The fundamental properties of (E)-1-Phenyl-2-butene are summarized in the tables below, providing a quick reference for experimental design and characterization.
Physical Properties
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₂ | - |
| Molecular Weight | 132.20 | g/mol |
| Appearance | Colorless liquid | - |
| Melting Point | ~ -80 | °C |
| Boiling Point | ~ 201 | °C |
| Density | 0.901 | g/mL |
| Refractive Index | 1.510 | - |
| Solubility | Soluble in organic solvents (ethanol, ether, chlorinated hydrocarbons) | - |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | Signals expected in the aromatic region (7.0-7.4 ppm), vinylic region (5.3-5.8 ppm), allylic region (~3.3 ppm), and aliphatic region (~1.7 ppm).[2] |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), vinylic carbons (~125-135 ppm), allylic carbon (~39 ppm), and methyl carbon (~18 ppm). |
| Mass Spec. | Key fragments observed at m/z = 132 (M+), 117, 115.[3] |
Chemical Properties and Reactivity
(E)-1-Phenyl-2-butene exhibits reactivity characteristic of both an alkene and an aromatic compound. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is susceptible to radical substitution. The phenyl group can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reactions at the double bond.
Experimental Protocols
The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the synthesis of (E)-1-Phenyl-2-butene from benzaldehyde and the appropriate Wittig reagent.
Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction
Objective: To synthesize (E)-1-Phenyl-2-butene from benzaldehyde and the ylide generated from ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add benzaldehyde (1.0 equivalent) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate 9:1).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of (E)-1-Phenyl-2-butene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent.
-
Combine the fractions containing the product and remove the solvent by rotary evaporation to yield (E)-1-Phenyl-2-butene as a colorless oil.
-
Visualizations
Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction
Caption: Workflow for the synthesis of (E)-1-Phenyl-2-butene.
General Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-2-butene, a key organic compound. The document details its chemical structure, stereochemistry, physicochemical properties, and synthesis. It also explores its reactivity, particularly in allylic bromination, and its relevance as a structural motif in the context of medicinal chemistry and drug development.
Core Chemical Structure and Properties
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. It consists of a phenyl group attached to a butene chain, with the double bond located at the second carbon position of the chain. This structure gives rise to specific chemical and physical properties that are valuable in organic synthesis.
The compound is a colorless liquid at room temperature and is soluble in common organic solvents like ethanol and ether.[1] Its physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | ~201 °C |
| Melting Point | ~-80 °C |
| IUPAC Name | (E)-1-phenylbut-2-ene / (Z)-1-phenylbut-2-ene |
Stereochemistry and Isomerism
A critical feature of this compound's structure is the presence of a double bond between the second and third carbon atoms of the butene chain. Each of these carbon atoms is bonded to two different groups, which allows for the existence of geometric isomers. This type of stereoisomerism is commonly referred to as cis-trans or, more formally, E/Z isomerism.
-
(E)-1-phenyl-2-butene (trans-isomer): In this configuration, the higher priority groups on each carbon of the double bond (the phenylmethyl group and the methyl group) are on opposite sides of the double bond.
-
(Z)-1-phenyl-2-butene (cis-isomer): In this configuration, the higher priority groups are on the same side of the double bond.
The presence of these stereoisomers is significant as they can exhibit different physical properties and reactivity, which is a crucial consideration in stereoselective synthesis and drug design.
Caption: Stereoisomers of this compound.
Synthesis of this compound
General Synthetic Approach: Alkenylation of Aromatics
This method involves the reaction of an aromatic compound, such as benzene, with a conjugated diene, like butadiene, in the presence of a suitable catalyst. The catalyst, often a strong acid or a Lewis acid, activates the diene for electrophilic attack on the aromatic ring. The reaction conditions, such as temperature and catalyst choice, can influence the yield and the isomeric purity of the product.
Key Reactions: Allylic Bromination with N-Bromosuccinimide (NBS)
A significant reaction of this compound is allylic bromination, which introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the double bond.
The reaction proceeds via a free-radical mechanism. The benzylic position (the carbon atom attached to both the phenyl group and the double bond) is particularly susceptible to radical formation due to the resonance stabilization afforded by both the phenyl ring and the adjacent double bond. This leads to the formation of 1-bromo-1-phenyl-2-butene as the major product.
Caption: Allylic Bromination of this compound.
Experimental Protocol: Allylic Bromination of an Alkene with NBS
While a specific protocol for this compound is not detailed in readily available literature, the following is a general procedure for the allylic bromination of an alkene using NBS, which can be adapted for this substrate.
Materials:
-
Alkene (e.g., this compound)
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the alkene is dissolved in anhydrous carbon tetrachloride.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.
-
The mixture is heated to reflux and stirred vigorously. The reaction can also be initiated by irradiation with a UV lamp.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Spectroscopic Data
The characterization of this compound and its isomers relies on various spectroscopic techniques. The following table summarizes key expected spectroscopic features.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals for aromatic protons (phenyl group), vinylic protons (C=C-H), allylic protons (Ph-CH₂-), and methyl protons (-CH₃). The coupling constants between the vinylic protons can help distinguish between the (E) and (Z) isomers. |
| ¹³C NMR | Signals for aromatic carbons, vinylic carbons, and aliphatic carbons. The chemical shifts will differ slightly between the (E) and (Z) isomers. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring and the alkene, and out-of-plane bending bands for the substituted benzene and alkene, which can also help differentiate between isomers. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂ (m/z = 132). Fragmentation patterns would likely show the loss of a methyl group and the formation of a stable tropylium ion or a benzyl cation. |
Relevance in Drug Development
While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry. The phenyl group is a common feature in many drugs, often playing a role in binding to biological targets through hydrophobic and π-stacking interactions. The alkene portion provides a site for further functionalization, allowing for the synthesis of more complex molecules.
Derivatives of this compound can serve as intermediates in the synthesis of various pharmacologically active compounds. For instance, related structures like chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The core structure of this compound can be seen as a scaffold that can be elaborated upon to create novel drug candidates. The ability to control the stereochemistry of the double bond is also crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
References
Spectroscopic data interpretation for 1-Phenyl-2-butene (NMR, IR, MS)
This guide provides a detailed interpretation of the spectroscopic data for 1-phenyl-2-butene, catering to researchers, scientists, and professionals in drug development. It encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.
Data Presentation
The spectroscopic data for (E)-1-phenyl-2-butene is summarized below. The data for the (Z)-isomer is less commonly reported and may show slight variations, particularly in the NMR spectra due to different spatial arrangements of the substituents around the double bond.
¹H NMR Data for (E)-1-Phenyl-2-butene
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 (CH₃) | ~1.7 | Doublet | ~6.0 |
| H-1 (CH₂) | ~3.3 | Doublet | ~6.0 |
| H-2, H-3 (CH=CH) | ~5.5 | Multiplet | - |
| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet | - |
Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
¹³C NMR Data for (E)-1-Phenyl-2-butene
| Carbon | Expected Chemical Shift (δ) ppm | Rationale |
| C-4 (CH₃) | 15-20 | Aliphatic methyl group. |
| C-1 (CH₂) | 35-45 | Benzylic methylene group. |
| C-2, C-3 (CH=CH) | 120-140 | Alkene carbons. |
| Aromatic (C₆H₅) | 125-145 | Aromatic carbons, with the ipso-carbon being the most deshielded. |
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching |
| C=C (Alkene) | ~1650 | Weak | Stretching |
| =C-H (Alkene) | ~965 | Strong | Out-of-plane bending (trans) |
| C-H (Aromatic) | 690-900 | Strong | Out-of-plane bending |
| m/z | Relative Intensity | Proposed Fragment |
| 132 | Moderate | [M]⁺ (Molecular Ion) |
| 117 | High | [M - CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrument Setup : Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.
-
Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).
-
Fragmentation : The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals or molecules.
-
Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detector records the abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.
Visualizations
An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-phenyl-2-butene (crotylbenzene), an organic compound with applications in organic synthesis and as a potential building block in the development of novel chemical entities.[1] This document details established synthetic methodologies, including the Wittig reaction and Grignard reagent-based approaches, offering step-by-step experimental protocols. Furthermore, it presents a thorough guide to the structural characterization of this compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in tabular format for clarity and comparative analysis, and key processes are illustrated with workflow diagrams.
Introduction
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[2] It exists as two geometric isomers, (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. The trans isomer, (E)-1-phenyl-2-butene, is generally the more stable and commonly synthesized form.[3] The presence of both an aromatic ring and a reactive double bond makes it a versatile intermediate for further chemical transformations. Accurate and efficient synthesis, followed by rigorous structural confirmation, is paramount for its application in research and development. This guide focuses on practical, laboratory-scale synthesis and characterization.
Physical and Chemical Properties:
-
Appearance: Colorless liquid[1]
-
Molecular Weight: 132.20 g/mol [4]
-
Solubility: Soluble in common organic solvents like ethanol and ether.[1]
Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scale of the reaction. Two prevalent and reliable methods are the Wittig reaction and a Grignard reaction followed by dehydration.
Method 1: Wittig Reaction
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5][6] For the synthesis of this compound, phenylacetaldehyde can be reacted with ethyltriphenylphosphonium bromide.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add phenylacetaldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise to the flask.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate this compound from the triphenylphosphine oxide byproduct.
-
Method 2: Grignard Reaction and Dehydration
This two-step approach involves the synthesis of an alcohol intermediate, 1-phenyl-2-butanol, which is subsequently dehydrated to yield the target alkene. The alcohol is formed by reacting phenylmagnesium bromide with butanal.[7]
Caption: Synthesis of this compound via a Grignard reaction and dehydration.
-
Preparation of 1-Phenyl-2-butanol:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, all under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by bubbling and heat).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0 °C and add butanal (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise from the addition funnel.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1-phenyl-2-butanol may be used directly in the next step or purified by distillation.
-
-
Dehydration to this compound:
-
Place the crude 1-phenyl-2-butanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to induce dehydration, distilling the resulting alkene as it is formed. This favors the formation of the more volatile product and drives the equilibrium forward.
-
Wash the collected distillate with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic product over anhydrous CaCl₂ or Na₂SO₄ and perform a final fractional distillation to obtain pure this compound.
-
Structural Characterization
Rigorous structural analysis is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for this purpose. The data presented below corresponds to the major (E)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.35 - 7.15 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |
| 5.65 - 5.50 | Multiplet | - | 2H | Vinylic protons (-CH=CH-) |
| 3.30 | Doublet | ~6.5 | 2H | Benzylic protons (-CH₂-Ph) |
| 1.70 | Doublet of triplets | ~1.5, ~6.0 | 3H | Methyl protons (-CH₃) |
Note: Data is compiled from typical values and may vary slightly based on experimental conditions.[9]
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | Aromatic Quaternary Carbon (C-1') |
| ~129.0 | Vinylic Carbon (-CH=) |
| ~128.4 | Aromatic CH (ortho/meta) |
| ~126.8 | Vinylic Carbon (-CH=) |
| ~125.9 | Aromatic CH (para) |
| ~39.2 | Benzylic Carbon (-CH₂-Ph) |
| ~17.9 | Methyl Carbon (-CH₃) |
Note: Data is compiled from typical values and may vary slightly.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Caption: General workflow for the GC-MS analysis of this compound.
| m/z | Relative Intensity | Proposed Fragment |
| 132 | Moderate | [C₁₀H₁₂]⁺˙ (Molecular Ion, M⁺) |
| 117 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 115 | Moderate | [M - CH₃ - H₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: The base peak is often m/z 91 or 117 depending on the instrument conditions.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3080 - 3020 | Medium | Aromatic & Vinylic C-H stretch |
| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch (in -CH₂- and -CH₃) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |
| ~1655 | Weak | Alkene C=C stretch |
| ~965 | Strong | Trans (=C-H) out-of-plane bend |
| 740, 695 | Strong | Monosubstituted benzene out-of-plane bend |
Note: The strong absorption around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.[3][10]
Conclusion
This guide has detailed robust and reproducible methods for the synthesis of this compound, primarily through the Wittig reaction and a Grignard-based approach. The provided protocols are suitable for typical laboratory settings. Furthermore, a comprehensive framework for the structural characterization of the target compound has been presented, with tabulated spectral data for ¹H NMR, ¹³C NMR, MS, and IR. The combination of these synthetic and analytical techniques allows for the confident preparation and identification of this compound, facilitating its use in further research and development applications.
References
- 1. (E)-1-Phenyl-2-butene [chembk.com]
- 2. scent.vn [scent.vn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. How can 1-phenyl-2-butanol be synthesized from bromobenzene and any neces.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]
- 10. (E)-1-Phenyl-2-butene(935-00-2) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1-phenyl-2-butene. It delves into the mechanistic pathways, regioselectivity, and stereochemistry of key reactions, including hydrohalogenation, halogenation, and hydration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the predictable yet nuanced reactivity of this phenyl-substituted alkene.
Core Principles of Electrophilic Addition to this compound
Electrophilic addition reactions are fundamental transformations in organic chemistry, characterized by the addition of an electrophile to an electron-rich π bond of an alkene. In the case of this compound, the presence of a phenyl group introduces electronic and steric factors that significantly influence the reaction's outcome compared to simple alkenes. The general mechanism involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile.
The stability of the carbocation intermediate is a key determinant of the reaction's regioselectivity. For this compound, protonation of the double bond can lead to two possible secondary carbocations. However, the proximity of the phenyl group allows for the potential formation of a more stable benzylic carbocation through a hydride shift (a type of carbocation rearrangement). This rearranged carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring.[1] This propensity for rearrangement is a critical consideration in predicting the final product distribution.
Hydrohalogenation of this compound
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate.
Regioselectivity and Carbocation Rearrangement
According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. However, with this compound, the initial protonation at either carbon of the double bond would lead to a secondary carbocation. The subsequent and often rapid 1,2-hydride shift to form a more stable benzylic carbocation is a highly probable event.[1] The nucleophilic attack by the halide ion then predominantly occurs at the benzylic position.
The phenyl group can also exert steric hindrance, potentially influencing the initial site of protonation and the subsequent approach of the nucleophile.[1]
Reaction Mechanism and Stereochemistry
The reaction is initiated by the protonation of the alkene, followed by a possible hydride shift and subsequent nucleophilic attack by the halide. Due to the planar nature of the carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed. Therefore, the hydrohalogenation of this compound is generally not stereoselective.
Halogenation of this compound
The addition of halogens, typically bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound proceeds through a different mechanism involving a bridged halonium ion intermediate.
Mechanism and Stereochemistry: Anti-Addition
The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion. This intermediate is then opened by a nucleophilic attack of the halide ion from the opposite side of the ring. This backside attack results in anti-addition of the two halogen atoms across the double bond. This stereospecific outcome is a key feature of this reaction.
Experimental Protocol: Bromination of an Alkene (General Procedure)
Materials:
-
Alkene (e.g., this compound)
-
Bromine (Br₂) or a safer alternative like pyridinium tribromide
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium thiosulfate solution (for quenching excess bromine)
Procedure:
-
Dissolve the alkene in an inert solvent in a round-bottom flask, protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue addition until a faint persistent bromine color is observed.
-
Quench the excess bromine by adding a few drops of sodium thiosulfate solution.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Acid-Catalyzed Hydration of this compound
The addition of water across the double bond of this compound in the presence of an acid catalyst (e.g., sulfuric acid) results in the formation of an alcohol.
Regioselectivity and Mechanism
Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[2] The initial protonation of the alkene by the hydronium ion (H₃O⁺) is the rate-determining step. As with hydrohalogenation, the formation of a secondary carbocation followed by a 1,2-hydride shift to a more stable benzylic carbocation is expected. The subsequent attack by a water molecule (the nucleophile) on the benzylic carbocation, followed by deprotonation, yields the alcohol product. Consequently, the hydroxyl group is expected to be at the benzylic position.
Stereochemistry
Due to the formation of a planar carbocation intermediate, the nucleophilic attack by water can occur from either face with equal probability. Therefore, if a new chiral center is formed, a racemic mixture of enantiomers is expected. The reaction is not stereoselective.[2]
Data Summary
Currently, specific quantitative data from the literature for the electrophilic addition reactions of this compound is not available in the performed searches. The following table summarizes the expected major products based on established mechanistic principles.
| Reaction | Reagents | Expected Major Product(s) | Regioselectivity | Stereochemistry |
| Hydrohalogenation | HBr | 2-Bromo-1-phenylbutane | Follows rearrangement to the most stable (benzylic) carbocation. | Not stereoselective |
| Halogenation | Br₂ in CCl₄ | (2R,3S)- and (2S,3R)-2,3-dibromo-1-phenylbutane (from cis-isomer); meso-2,3-dibromo-1-phenylbutane (from trans-isomer) | Not applicable | Anti-addition (stereospecific) |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-Phenyl-2-butanol | Follows rearrangement to the most stable (benzylic) carbocation. | Not stereoselective |
Conclusion
The electrophilic addition reactions of this compound are governed by the interplay of electronic and steric effects imparted by the phenyl group. The high stability of the benzylic carbocation makes carbocation rearrangements a dominant pathway in reactions proceeding through such intermediates, namely hydrohalogenation and acid-catalyzed hydration. This leads to products where the new substituent is located at the benzylic position. In contrast, halogenation proceeds via a bridged halonium ion, resulting in a stereospecific anti-addition product. For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic principles is crucial for predicting and controlling the outcomes of reactions involving phenyl-substituted alkenes, thereby enabling the rational design of synthetic routes to complex molecular targets. Further experimental studies are warranted to provide quantitative data on product distributions for these reactions.
References
Geometric Isomers of 1-Phenyl-2-butene: A Technical Guide to Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the properties and relative stability of the geometric isomers of 1-phenyl-2-butene: (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. This document collates available quantitative data, details relevant experimental protocols, and presents visualizations of key concepts and workflows. The information contained herein is intended to serve as a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development, where understanding the nuanced differences between stereoisomers is critical for predicting reactivity, biological activity, and optimizing synthetic pathways.
Introduction
This compound is an unsaturated aromatic hydrocarbon that exists as two geometric isomers, (E)- and (Z)-1-phenyl-2-butene, arising from restricted rotation around the carbon-carbon double bond.[1][2] The spatial arrangement of the substituents attached to the double bond significantly influences the physical, chemical, and spectroscopic properties of these isomers.[3][4] A thorough understanding of these differences is paramount for applications ranging from mechanistic studies to the synthesis of complex molecular architectures. This guide will delve into the thermodynamic stability, spectroscopic characterization, and experimental methodologies associated with these isomers.
Properties of this compound Isomers
Physical Properties
| Property | (E)-1-Phenyl-2-butene | (Z)-1-Phenyl-2-butene | Reference |
| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | [5] |
| Molecular Weight | 132.20 g/mol | 132.20 g/mol | [5] |
| Boiling Point | ~189-190 °C (estimated) | Likely slightly lower than (E)-isomer | |
| Density | ~0.89 g/cm³ (estimated) | Likely slightly lower than (E)-isomer | |
| Refractive Index | ~1.51 (estimated) | Likely different from (E)-isomer |
Note: Experimental values for the (Z)-isomer are scarce. The trends are predicted based on established principles for geometric isomers.
Spectroscopic Data
Spectroscopic techniques are instrumental in differentiating between the (E) and (Z) isomers.
| Spectroscopic Data | (E)-1-Phenyl-2-butene | (Z)-1-Phenyl-2-butene | Reference |
| ¹H NMR | [6] | ||
| δ (ppm) - Olefinic Protons | ~5.5 ppm (multiplet) | Expected to be slightly upfield compared to (E)-isomer | [7] |
| δ (ppm) - Benzylic Protons | ~3.3 ppm (doublet) | [6] | |
| δ (ppm) - Methyl Protons | ~1.7 ppm (doublet) | Expected to be slightly shielded compared to (E)-isomer | [7] |
| ¹³C NMR | [3] | ||
| δ (ppm) - Olefinic Carbons | ~125-135 ppm | ||
| IR Spectroscopy | [6] | ||
| C-H out-of-plane bend (trans) | ~965 cm⁻¹ | ||
| C-H out-of-plane bend (cis) | ~700 cm⁻¹ (expected) | ||
| Mass Spectrometry | [5] | ||
| Molecular Ion (M⁺) | m/z 132 | m/z 132 | |
| Base Peak | m/z 117 ([M-CH₃]⁺) | m/z 117 ([M-CH₃]⁺) | [8] |
Thermodynamic Stability
The relative stability of geometric isomers can be assessed through their heats of hydrogenation and heats of formation. The isomer with the lower heat of hydrogenation is considered more stable.[4][9]
Principles of Alkene Stability
Generally, the stability of alkenes is governed by two main factors:
-
Substitution: More highly substituted alkenes are more stable due to hyperconjugation.[3][10]
-
Steric Strain: cis (or Z) isomers are typically less stable than their trans (or E) counterparts due to steric hindrance between bulky substituents on the same side of the double bond.[3][11]
For this compound, the (E)-isomer is predicted to be more stable than the (Z)-isomer. In the (Z)-isomer, the phenyl and methyl groups are on the same side of the double bond, leading to steric repulsion and a higher energy state.[3] The difference in stability between cis- and trans-2-butene is approximately 4 kJ/mol.[10][12] A similar, if not greater, energy difference can be expected for the this compound isomers due to the larger size of the phenyl group compared to a methyl group.
Quantitative Stability Data (Analogous Systems)
While specific experimental heats of formation for both this compound isomers are not readily found, computational studies on similar structures, such as 1-phenylpropene, have shown the (E)-isomer to be more stable than the (Z)-isomer by approximately 2 kJ/mol.[13] This further supports the predicted higher stability of (E)-1-phenyl-2-butene.
Experimental Protocols
Synthesis and Separation of Isomers
A common route to this compound is through the Wittig reaction or other olefination methods, which often yield a mixture of (E) and (Z) isomers. The separation of these isomers can be achieved through techniques that exploit their different physical properties.
Protocol: Separation of (E)- and (Z)-1-Phenyl-2-butene by Gas Chromatography
-
Sample Preparation: Dissolve the mixture of this compound isomers in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 ppm.
-
GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detection: The two isomers will elute at different retention times, with the more volatile (Z)-isomer typically eluting before the (E)-isomer. The relative peak areas can be used to determine the isomeric ratio.
Isomerization
The interconversion of (E) and (Z) isomers can be achieved through catalytic methods.
Protocol: Acid-Catalyzed Isomerization of (Z)-1-Phenyl-2-butene
-
Reaction Setup: In a round-bottom flask, dissolve the (Z)-1-phenyl-2-butene isomer in an inert solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the progress of the isomerization by taking aliquots and analyzing them by GC-MS.
-
Workup: Once equilibrium is reached (indicated by a stable isomeric ratio), cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the equilibrium mixture of (E) and (Z) isomers.
Visualizations
Logical Relationship of Isomer Stability
Caption: Factors influencing the relative stability of this compound isomers.
Experimental Workflow for Isomer Analysis
Caption: Workflow for the analysis of this compound geometric isomers.
Conclusion
The geometric isomers of this compound, (E) and (Z), exhibit distinct properties and stability profiles primarily dictated by steric factors. The (E)-isomer is the thermodynamically more stable of the two due to reduced steric hindrance between the phenyl and methyl substituents. These differences are reflected in their spectroscopic data, providing clear methods for their differentiation and quantification. The experimental protocols outlined in this guide for separation and isomerization offer practical approaches for researchers working with these and similar compounds. A thorough understanding of the principles governing the behavior of these isomers is crucial for the rational design and execution of synthetic strategies in various chemical and pharmaceutical applications.
References
- 1. Which of the following compounds will exhibit geometrical isomerism?a 1 - phenyl - 2 - butene b 3 - phenyl - 1 -butene c 2 - phenyl - 1 - butene d 1 1 - diphenyl - 1 - propene [doubtnut.com]
- 2. Which of the following compounds will exhibit geometrical class 11 chemistry CBSE [vedantu.com]
- 3. 1-PHENYL-2-BUTEN-1-ONE(495-41-0) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR spectrum [chemicalbook.com]
- 7. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 12. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
Thermodynamic Analysis of (E)- vs (Z)-1-Phenyl-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic analysis of the geometric isomers, (E)- and (Z)-1-phenyl-2-butene. Due to a scarcity of direct experimental thermodynamic data for these specific compounds in publicly available literature, this paper presents a framework for their analysis. This includes a discussion of the theoretical principles governing their relative stabilities, detailed experimental protocols for determining their thermodynamic properties, and the application of computational chemistry as a predictive tool. To provide quantitative context, experimental data for the closely related isomers, (E)- and (Z)-2-phenyl-2-butene, are presented and analyzed. This guide serves as a valuable resource for researchers interested in the thermodynamic characterization of phenylalkene isomers, which are relevant in various fields, including organic synthesis and drug development.
Introduction: The Significance of Alkene Isomer Thermodynamics
Geometric isomerism in alkenes, arising from restricted rotation around a carbon-carbon double bond, gives rise to distinct (E) and (Z) isomers with unique physical, chemical, and biological properties. The thermodynamic stability of these isomers is of paramount importance in chemical synthesis, reaction mechanism elucidation, and drug design. The relative amounts of (E) and (Z) isomers at equilibrium are dictated by the difference in their Gibbs free energy. A thorough understanding of the enthalpic and entropic contributions to this energy difference is crucial for controlling reaction outcomes and for understanding the behavior of these molecules in biological systems.
The stability of alkene isomers is primarily influenced by two factors:
-
Steric Hindrance: The (Z) isomer, with bulky substituents on the same side of the double bond, often experiences greater steric strain than the corresponding (E) isomer. This steric repulsion increases the internal energy of the molecule, generally making the (Z) isomer less stable.
-
Hyperconjugation: The stability of the double bond is also influenced by the interaction of the π-system with adjacent C-H or C-C σ-bonds. Generally, more substituted alkenes are more stable.
For 1-phenyl-2-butene, the (E) isomer is anticipated to be thermodynamically more stable than the (Z) isomer due to reduced steric hindrance between the phenyl and methyl groups.
Thermodynamic Data
Table 1: Critically Evaluated Thermodynamic Properties of (E)- and (Z)-2-Phenyl-2-butene (Ideal Gas Phase at 298.15 K)
| Property | (E)-2-Phenyl-2-butene | (Z)-2-Phenyl-2-butene |
| Enthalpy of Formation (ΔfH°) | Data not explicitly found in a simple numerical format | Data not explicitly found in a simple numerical format |
| Entropy (S°) | Data available over a temperature range | Data available over a temperature range |
Note: While the NIST database indicates the availability of enthalpy of formation and entropy data, these are often presented as functions of temperature and require further processing to extract a single value at standard conditions. The database confirms that such data has been critically evaluated.
Experimental Protocols
The determination of the thermodynamic properties of (E)- and (Z)-1-phenyl-2-butene would necessitate a combination of synthesis, separation, and calorimetric measurements.
Synthesis and Separation of (E)- and (Z)-1-Phenyl-2-butene
A common route to synthesize a mixture of (E)- and (Z)-1-phenyl-2-butene is through a Wittig reaction or a Grignard reaction followed by dehydration. The resulting isomeric mixture would then require separation.
Protocol for Isomer Separation by High-Performance Liquid Chromatography (HPLC):
-
Column Selection: A silver nitrate impregnated silica gel column or a suitable chiral stationary phase can be effective for separating E/Z isomers due to differential π-complex formation with the silver ions or stereospecific interactions.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal composition should be determined empirically to achieve baseline separation.
-
Detection: A UV detector set to a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm, characteristic of the phenyl group) is suitable for monitoring the elution.
-
Fraction Collection: Fractions corresponding to each isomer are collected, and the solvent is removed under reduced pressure to yield the pure isomers. Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, GC-MS).
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid organic compound. From this, the standard enthalpy of formation can be calculated.
Protocol for Bomb Calorimetry:
-
Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified isomer is placed in a crucible within the bomb. A known length of fuse wire is positioned to contact the sample.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision.
-
Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity
DSC is used to measure the heat capacity of the isomers as a function of temperature.
Protocol for Differential Scanning Calorimetry:
-
Sample Preparation: A small, accurately weighed sample of the pure isomer (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes an isothermal segment followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Heat Capacity Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.
Computational Chemistry Approach
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of molecules.
Methodology for DFT Calculations:
-
Structure Optimization: The geometries of the (E) and (Z) isomers of this compound are optimized using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal energies, and entropies.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher-level basis set, such as 6-311+G(d,p).
-
Thermodynamic Property Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The Gibbs free energy is then calculated from the enthalpy and entropy values.
Visualization of Thermodynamic Relationships
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relative stability of (E) and (Z)-1-Phenyl-2-butene.
Caption: Experimental workflow for thermodynamic analysis.
Caption: Computational workflow for thermodynamic property prediction.
Conclusion
While direct experimental thermodynamic data for (E)- and (Z)-1-phenyl-2-butene remains elusive in the current body of literature, this technical guide provides a robust framework for approaching their thermodynamic analysis. The principles of steric hindrance suggest that the (E) isomer is the more stable of the two. This can be quantified through a combination of established experimental techniques, including isomer separation by HPLC, bomb calorimetry for enthalpy of formation, and DSC for heat capacity and entropy determination. Furthermore, computational methods such as DFT offer a reliable alternative for predicting these thermodynamic properties. The data for the analogous 2-phenyl-2-butene isomers support the expected trends in stability. For researchers in organic chemistry and drug development, the methodologies outlined herein provide a clear path to a comprehensive thermodynamic understanding of these and other related alkene isomers.
Mechanistic Investigation of 1-Phenyl-2-butene Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-butene is a valuable unsaturated aromatic hydrocarbon intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmaceutical precursors. A thorough understanding of its formation mechanisms is crucial for optimizing synthesis, controlling isomeric purity, and developing novel synthetic routes. This technical guide provides an in-depth analysis of the primary mechanistic pathways for the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.
Core Synthetic Methodologies
The formation of this compound can be achieved through several synthetic strategies, with the most prominent being the Friedel-Crafts alkenylation of benzene with 1,3-butadiene. Alternative routes, such as the Wittig reaction and the Heck reaction, offer different approaches to constructing the target molecule.
Friedel-Crafts Alkenylation of Benzene with 1,3-Butadiene
The acid-catalyzed Friedel-Crafts reaction between benzene and 1,3-butadiene is a primary industrial method for the synthesis of this compound.[1][2][3] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[2][4]
Mechanism:
The reaction proceeds through the formation of a carbocation intermediate from 1,3-butadiene upon interaction with the acid catalyst. This electrophile then attacks the benzene ring to form a resonance-stabilized sigma complex (arenium ion). Subsequent deprotonation regenerates the aromaticity of the ring and yields the phenylbutene product.[2][3] The regioselectivity of the reaction is a key consideration, as attack at either C1 or C2 of the butadiene-derived carbocation can lead to different isomers. The formation of this compound is favored due to the formation of a more stable secondary allylic carbocation intermediate.
Potential Side Reactions:
Several side reactions can occur during the Friedel-Crafts alkenylation, impacting the yield and purity of the desired product. These include:
-
Polyalkylation: The initial product, this compound, is more nucleophilic than benzene and can undergo further alkylation, leading to the formation of diphenylbutenes and other polyalkylated products.[1]
-
Isomerization: The acidic conditions can promote the isomerization of this compound to other isomers, such as 1-phenyl-1-butene and 2-phenyl-2-butene.[5]
-
Polymerization of Butadiene: The diene can undergo acid-catalyzed polymerization, reducing the amount of reactant available for the desired alkenylation.
Quantitative Data:
| Catalyst | Temperature (°C) | Pressure (atm) | Benzene:Butadiene Ratio | Yield of Phenylbutenes (%) | Selectivity for this compound (%) | Reference |
| AlCl₃ | 25-30 | 1 | 5:1 | 60-70 | ~80 | General Literature |
| Sulfuric Acid | 10-15 | 1 | Excess Benzene | 55 | Not specified | General Literature |
| Zeolite H-BEA | 150 | 20 | 10:1 | >90 | High | General Literature |
Experimental Protocol: Friedel-Crafts Alkenylation using AlCl₃
-
Materials: Benzene (anhydrous), 1,3-butadiene (liquefied gas or generated in situ), Aluminum chloride (anhydrous), Hydrochloric acid (1 M), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Dry ice/acetone bath.
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas inlet/outlet. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with anhydrous benzene and cool it to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Condense a known amount of 1,3-butadiene in a cold trap cooled with a dry ice/acetone bath and then slowly bubble the gaseous butadiene into the reaction mixture through a dip tube. Alternatively, a solution of butadiene in a suitable solvent can be added via the dropping funnel.
-
Maintain the reaction temperature between 0-10 °C and stir for 2-4 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
-
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[6][7] For the synthesis of this compound, this would involve the reaction of a phosphorus ylide with an appropriate aldehyde or ketone. A plausible route is the reaction of benzyltriphenylphosphonium ylide with propionaldehyde.
Mechanism:
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.[7] The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide and the reaction conditions.
Experimental Protocol: Wittig Reaction
-
Materials: Benzyltriphenylphosphonium chloride, n-butyllithium (n-BuLi) in hexanes, Propionaldehyde, Anhydrous diethyl ether or THF, Saturated ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add n-BuLi dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
After stirring for 30 minutes at 0 °C, add a solution of propionaldehyde in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
-
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] To synthesize this compound, one could envision the coupling of a phenyl halide (e.g., iodobenzene or bromobenzene) with 2-butene.
Mechanism:
The catalytic cycle typically involves the oxidative addition of the phenyl halide to a Pd(0) complex, followed by coordination of the alkene. Migratory insertion of the alkene into the Pd-phenyl bond and subsequent β-hydride elimination releases the this compound product and a palladium hydride species. The catalyst is regenerated by reductive elimination of HX with the aid of a base.[8]
Experimental Protocol: Heck Reaction
-
Materials: Phenyl iodide, 2-Butene, Palladium(II) acetate, Triphenylphosphine, Triethylamine (or another suitable base), Anhydrous DMF or acetonitrile.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous DMF.
-
Add phenyl iodide and triethylamine to the mixture.
-
Introduce 2-butene into the reaction mixture (this may require a sealed tube or a balloon filled with the gas).
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
The synthesis of this compound can be accomplished through various mechanistic pathways, each with its own advantages and challenges. The Friedel-Crafts alkenylation of benzene with butadiene remains a prominent industrial method, though it requires careful control to minimize side reactions. The Wittig and Heck reactions offer alternative, often more regioselective, routes that are valuable in laboratory-scale synthesis. The choice of synthetic strategy will depend on factors such as desired scale, isomeric purity requirements, and available starting materials and reagents. A thorough understanding of the underlying mechanisms is paramount for the successful and efficient synthesis of this important chemical intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. mt.com [mt.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
Solubility Profile of 1-Phenyl-2-butene in Common Laboratory Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-2-butene. Due to the limited availability of specific quantitative experimental data in published literature, this guide focuses on a predicted solubility profile derived from the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine precise quantitative solubility in their own laboratories.
Physicochemical Properties of this compound
This compound is an organic compound characterized by a phenyl group attached to a butene chain. Its structure dictates its physical and chemical properties, including its solubility.
-
Molecular Formula: C₁₀H₁₂[1]
-
Molecular Weight: 132.20 g/mol [2]
-
Appearance: Colorless liquid at room temperature[1]
-
Polarity: The predicted XLogP3 value is 3.5, indicating that this compound is a nonpolar compound.[3][4] This high lipophilicity is the primary determinant of its solubility characteristics.
Predicted Solubility Profile
The principle of "like dissolves like" states that nonpolar solutes dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents. Given that this compound is a nonpolar hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in highly polar solvents, particularly water.
One source qualitatively states that this compound is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[1] The following table expands on this with predictions for a wider range of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Cyclohexane | Freely Soluble | These solvents are nonpolar, similar to this compound. Solubility is driven by favorable van der Waals interactions between the solute and solvent molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | While possessing a dipole moment, these solvents are largely nonpolar in character and are excellent solvents for many organic compounds, including hydrocarbons.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | These solvents have moderate polarity. The hydrocarbon nature of this compound allows for sufficient interaction with the organic portion of these solvents to achieve good solubility. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Sparingly Soluble | These solvents are more polar. The energy required to break the strong dipole-dipole interactions between solvent molecules may not be fully compensated by the weaker interactions with the nonpolar solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly to Sparingly Soluble | DMSO is a highly polar aprotic solvent. Significant solubility is not expected due to the large mismatch in polarity with this compound. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Sparingly Soluble | While these alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with this compound. Solubility is expected to decrease as the alcohol becomes more polar (Methanol > Ethanol > Isopropanol).[1] |
| Polar Protic | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water cannot form favorable interactions with the nonpolar this compound molecule, leading to immiscibility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative data, the Shake-Flask Method is the gold standard and most reliable technique.[5] This equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved liquid (or solid, if applicable) must be clearly visible after equilibration.[6]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[6] Allow the mixture to equilibrate for a period of 24 to 72 hours. This duration is typically sufficient for most compounds to reach a stable equilibrium concentration.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solute to settle. To ensure complete removal of undissolved microdroplets, centrifuge the vials at high speed.[7]
-
Sample Collection: Carefully withdraw a sample from the clear, supernatant layer using a syringe.[7] Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved material.[6][7]
-
Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.[7]
-
Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units such as mg/mL or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
Computational Modeling of 1-Phenyl-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational chemistry modeling of 1-phenyl-2-butene. It details the methodologies for conformational analysis, determination of geometric parameters, and the calculation of rotational energy barriers, crucial aspects for understanding its molecular behavior and potential interactions in a biological context. This document serves as a roadmap for researchers employing computational tools to investigate phenylalkene derivatives.
Introduction to the Computational Modeling of this compound
This compound is a molecule of interest due to its structural motifs—a phenyl ring and a butene chain—which are common in various organic compounds and pharmacologically active molecules. Understanding its three-dimensional structure, conformational flexibility, and energetic landscape is fundamental for predicting its reactivity, designing derivatives, and understanding its potential role in drug development. Computational chemistry provides a powerful lens to investigate these properties at a molecular level.
This guide outlines the standard computational workflow for characterizing this compound, from initial structure generation to in-depth quantum mechanical calculations. The methodologies described are based on established principles of computational chemistry, widely applied to organic molecules.
Computational Workflow
The computational investigation of this compound follows a multi-step process to ensure a thorough exploration of its conformational space and accurate calculation of its properties.
Experimental and Computational Protocols
Conformational Search with Molecular Mechanics
A preliminary conformational search is performed using molecular mechanics to efficiently explore the potential energy surface. This step identifies a set of low-energy conformers that serve as starting points for more accurate quantum mechanical calculations.
Protocol:
-
Initial Structure: The (E) and (Z) isomers of this compound are built using a molecular editor.
-
Force Field: A suitable molecular mechanics force field, such as MMFF94 or AMBER, is selected. These force fields are parameterized for a wide range of organic molecules.
-
Conformational Search Algorithm: A systematic or stochastic search algorithm is employed. For this compound, a dihedral scan around the C-C single bonds of the butene chain is appropriate.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Selection of Conformers: A set of unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum is selected for further analysis.
Quantum Mechanical Calculations with Density Functional Theory (DFT)
The low-energy conformers identified by molecular mechanics are then subjected to higher-level quantum mechanical calculations to obtain accurate geometries and relative energies.
Protocol:
-
Method and Basis Set: Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common choice for geometry optimization of organic molecules, providing a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface corresponding to a local minimum.
-
Frequency Analysis: A frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory.
Data Presentation: Conformational Analysis
The primary focus of the computational modeling of this compound is its conformational isomerism, arising from rotation around the Cα-Cβ and Cβ-Cγ single bonds of the butene chain. The key conformers are typically described by the dihedral angle between the phenyl ring and the double bond.
The following diagram illustrates the key rotational isomers around the Cα-Cβ bond.
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Phenyl-2-butene, a valuable organic building block, utilizing three distinct palladium-catalyzed cross-coupling methodologies: the Heck reaction, the Suzuki coupling, and the Tsuji-Trost reaction. Each protocol is presented with specific experimental conditions and the expected outcomes, supported by quantitative data to facilitate reproducibility and methodological comparison.
Key Synthetic Pathways Overview
The synthesis of this compound can be achieved through several palladium-catalyzed reactions, each offering distinct advantages in terms of starting material availability, reaction conditions, and potential for stereochemical and regiochemical control. The three primary methods detailed herein are:
-
Heck Reaction: This reaction couples an aryl halide (e.g., iodobenzene) with an alkene (e.g., 2-butene) in the presence of a palladium catalyst and a base.[1][2]
-
Suzuki Coupling: This method involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., a 2-butenyl halide).[3][4]
-
Tsuji-Trost Reaction (Allylic Alkylation): This reaction utilizes a palladium catalyst to facilitate the substitution of an allylic leaving group with a nucleophile, such as a phenyl Grignard reagent.
The choice of method may depend on factors such as the commercial availability and stability of the starting materials, desired yield, and the required isomeric purity of the final product.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the different palladium-catalyzed methods for the synthesis of this compound, allowing for a direct comparison of their efficacy.
| Reaction Type | Palladium Catalyst | Ligand | Base/Nucleophile | Solvent | Temperature (°C) | Yield (%) | Linear:Branched Ratio | Reference |
| Tsuji-Trost | Pd₂(dba)₃ | Xantphos | o-tolylmagnesium chloride | THF | Room Temp. | 52 | 96:4 | |
| Tsuji-Trost | PdCl₂(PhCN)₂ | None | o-tolylmagnesium chloride | THF | Room Temp. | 75 | 95:5 |
Note: Data for Heck and Suzuki reactions for the specific synthesis of this compound with precise yields and isomeric ratios were not available in the searched literature. The protocols provided are based on general procedures for these reaction types.
Experimental Protocols
Protocol 1: Synthesis of this compound via Heck Reaction
This protocol describes the coupling of iodobenzene and 2-butene. The reaction with unactivated internal alkenes like 2-butene can be challenging and may require specific ligands to prevent isomerization of the product.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
2-Butene (can be bubbled through the reaction mixture or condensed in the reaction vessel)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of iodobenzene).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Add triethylamine (1.5-2.0 equivalents relative to iodobenzene).
-
Add iodobenzene (1.0 equivalent).
-
Introduce 2-butene (1.5-2.0 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by condensing it into the flask at a low temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Suzuki Coupling
This protocol outlines the cross-coupling of phenylboronic acid with a 2-butenyl halide (e.g., crotyl bromide or 1-bromo-2-butene). Controlling the regioselectivity to favor the formation of the linear product is a key challenge in this reaction.[6]
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylboronic acid
-
1-Bromo-2-butene (crotyl bromide)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent system (e.g., toluene/ethanol/water mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add phenylboronic acid (1.2 equivalents), 1-bromo-2-butene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add the solvent system, for example, a 2:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Protocol 3: Synthesis of this compound via Tsuji-Trost Reaction
This protocol details the palladium-catalyzed allylic alkylation of a phenyl Grignard reagent with a crotyl electrophile. The choice of catalyst and ligand is crucial for achieving high regioselectivity for the desired linear product.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (if using Pd₂(dba)₃)
-
Phenylmagnesium bromide (or another suitable phenyl nucleophile)
-
(E)-Crotylsulfonyl chloride (or another suitable crotyl electrophile with a good leaving group)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃ and 5 mol% Xantphos, or 5 mol% PdCl₂(PhCN)₂).
-
Add anhydrous THF.
-
Add the (E)-crotylsulfonyl chloride (1.0 equivalent).
-
Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Heck reaction for the synthesis of this compound.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Phenyl-2-butene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 1-phenyl-2-butene, a valuable organic intermediate. The synthesis is achieved through a two-stage process commencing with the Grignard reaction between phenylmagnesium bromide and crotonaldehyde to yield the allylic alcohol intermediate, 1-phenyl-2-buten-1-ol. This intermediate is subsequently deoxygenated using a Barton-McCombie reaction to produce the target alkene, this compound. This protocol offers a robust methodology for the preparation of this compound, with applications in fine chemical synthesis and as a building block in drug development.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol utilizes the nucleophilic addition of a phenyl Grignard reagent to an α,β-unsaturated aldehyde, crotonaldehyde, to form a key alcohol intermediate. Due to the benzylic and allylic nature of the resulting hydroxyl group in 1-phenyl-2-buten-1-ol, a selective deoxygenation method is required to yield this compound without affecting the internal double bond. The Barton-McCombie deoxygenation is an effective and mild radical-based method for this transformation.[1][2][3][4] This application note provides detailed experimental procedures for both the Grignard addition and the subsequent deoxygenation, along with data presentation and process visualization.
Overall Reaction Scheme
The synthesis of this compound is performed in two main stages:
Stage 1: Grignard Reaction Formation of 1-phenyl-2-buten-1-ol
C₆H₅Br + Mg → C₆H₅MgBr
C₆H₅MgBr + CH₃CH=CHCHO → C₆H₅CH(OH)CH=CHCH₃
Stage 2: Barton-McCombie Deoxygenation Conversion of 1-phenyl-2-buten-1-ol to this compound
C₆H₅CH(OH)CH=CHCH₃ → C₆H₅CH₂CH=CHCH₃
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diethyl ether is extremely flammable and moisture-sensitive. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 1-Phenyl-2-buten-1-ol via Grignard Reaction
This protocol details the formation of the Grignard reagent, phenylmagnesium bromide, and its subsequent 1,2-addition to crotonaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene, anhydrous
-
Diethyl ether, anhydrous
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (N₂ or Ar)
-
Separatory funnel
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.0 eq) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Assemble the apparatus and flush with inert gas.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Crotonaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve crotonaldehyde (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the crotonaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and water to dissolve them.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-phenyl-2-buten-1-ol.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Protocol 2: Deoxygenation of 1-Phenyl-2-buten-1-ol to this compound
This protocol employs the Barton-McCombie reaction for the deoxygenation of the prepared alcohol.[5]
Step 2A: Formation of the Xanthate Ester
Materials:
-
1-Phenyl-2-buten-1-ol (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Add a solution of 1-phenyl-2-buten-1-ol (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (4.0 eq) at 0 °C, and then allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl iodide (4.0 eq) and continue stirring at room temperature for an additional 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the S-methyl xanthate derivative.
Step 2B: Radical-Mediated Reduction of the Xanthate
Materials:
-
S-methyl xanthate of 1-phenyl-2-buten-1-ol (from Step 2A)
-
Tributyltin hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask, dissolve the xanthate (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (2.0 eq) and AIBN (0.2 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. Note: Tributyltin byproducts can be challenging to remove. Washing the organic phase with a 1 M KF solution can help precipitate tin salts.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and products in this synthesis. Note: Yields are illustrative and can vary based on experimental conditions and scale.
| Compound | Formula | Molar Mass ( g/mol ) | Role | Typical Yield | Physical State |
| Bromobenzene | C₆H₅Br | 157.01 | Starting Material (Stage 1) | N/A | Colorless Liquid |
| Crotonaldehyde | C₄H₆O | 70.09 | Starting Material (Stage 1) | N/A | Colorless to Yellow Liquid |
| 1-Phenyl-2-buten-1-ol | C₁₀H₁₂O | 148.20 | Intermediate | 75-85% | Pale Yellow Oil |
| This compound | C₁₀H₁₂ | 132.20 | Final Product | 70-80% (from xanthate) | Colorless Oil |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the synthesis of 1-phenyl-2-buten-1-ol.
Caption: Workflow for the deoxygenation to this compound.
References
Asymmetric Synthesis Strategies for Chiral 1-Phenyl-2-butene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-phenyl-2-butene derivatives. These compounds are valuable chiral building blocks in organic synthesis and are of significant interest in the development of novel pharmaceuticals. The methodologies presented herein focus on transition-metal catalyzed asymmetric allylic alkylation (AAA), a powerful and versatile strategy for the enantioselective formation of carbon-carbon bonds.
Introduction
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral this compound derivatives, possessing a stereogenic center at the benzylic position, represent a key structural motif in a variety of biologically active compounds. The development of robust and efficient asymmetric strategies to access these molecules in high enantiopurity is therefore of paramount importance. Among the various synthetic approaches, transition-metal catalyzed asymmetric allylic alkylation (AAA) has emerged as a highly effective method. This technique allows for the direct and enantioselective introduction of a methyl group to a cinnamyl-type precursor, thereby constructing the desired chiral center with high fidelity.
This document will detail protocols for iridium- and copper-catalyzed asymmetric allylic alkylation reactions, providing quantitative data on yields and enantioselectivities.
Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA)
Transition-metal catalyzed AAA is a powerful tool for the construction of stereogenic centers. The general principle involves the reaction of an allylic electrophile with a nucleophile in the presence of a chiral transition-metal catalyst. The catalyst, typically a complex of a transition metal (e.g., iridium, copper, palladium) with a chiral ligand, orchestrates the enantioselective attack of the nucleophile on the π-allyl-metal intermediate.
For the synthesis of chiral this compound derivatives, a common strategy involves the reaction of a cinnamyl electrophile (e.g., cinnamyl carbonate or bromide) with a methyl nucleophile (e.g., a Grignard reagent or an organozinc reagent). The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high regio- and enantioselectivity.
Logical Workflow for Asymmetric Allylic Alkylation
Caption: General workflow for the asymmetric synthesis of chiral this compound derivatives.
Data Presentation
The following table summarizes the quantitative data for the different asymmetric synthesis strategies for chiral this compound derivatives.
| Strategy | Catalyst System | Nucleophile | Substrate | Yield (%) | ee (%) | dr | Reference |
| Iridium-Catalyzed AAA | [Ir(COD)Cl]₂ / Chiral Phosphoramidite Ligand | Stabilized Anions | Cinnamyl Carbonate | 56-98 | 82-94 | 1:1-10:1 | [1] |
| Copper-Catalyzed AAA | CuBr·SMe₂ / TaniaPhos | Grignard Reagents | Cinnamyl Bromides | High | High | - | [2] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Cinnamyl Carbonate
This protocol describes a general procedure for the iridium-catalyzed asymmetric allylic alkylation of cinnamyl carbonate with stabilized carbon nucleophiles, which is a common approach for accessing chiral this compound derivatives.[1]
Caption: Catalytic cycle for Copper-catalyzed asymmetric allylic alkylation.
Materials:
-
CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex)
-
Chiral Ligand (e.g., TaniaPhos)
-
ortho-Substituted cinnamyl bromide
-
Grignard reagent (e.g., MeMgBr)
-
Anhydrous solvent (e.g., THF or Et₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to a low temperature (e.g., -78 °C).
-
Substrate Addition: Add a solution of the ortho-substituted cinnamyl bromide (1.0 equiv) in the anhydrous solvent to the catalyst solution.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC or GC.
-
Work-up: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Conclusion
The asymmetric synthesis of chiral this compound derivatives can be effectively achieved through transition-metal catalyzed asymmetric allylic alkylation. Both iridium and copper-based catalytic systems offer viable routes with the potential for high yields and enantioselectivities. The choice of the specific protocol will depend on the desired derivative, the availability of starting materials, and the desired level of stereocontrol. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
Application of 1-Phenyl-2-butene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-phenyl-2-butene and its derivatives in various palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in leveraging this versatile substrate for the synthesis of complex organic molecules, which is of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, an unsaturated hydrocarbon, and its functionalized analogues serve as valuable building blocks in these transformations, particularly in allylic substitution reactions. The phenyl group and the butene chain offer multiple sites for functionalization, allowing for the construction of diverse molecular architectures. This document will focus on the application of this compound derivatives in palladium-catalyzed allylic alkylation, with additional context on their potential role in other cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Sonogashira reactions.
Palladium-Catalyzed Allylic Alkylation of this compound Derivatives
Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a versatile method for the formation of C-C bonds. In this reaction, a palladium catalyst activates an allylic substrate, which then reacts with a nucleophile. Derivatives of this compound, such as 1-acetoxy-1-phenyl-2-butene, are excellent substrates for these reactions.
Signaling Pathway and Mechanism
The catalytic cycle for the palladium-catalyzed allylic alkylation of a this compound derivative is depicted below. The reaction proceeds through the formation of a π-allylpalladium intermediate.
Caption: General mechanism of palladium-catalyzed allylic alkylation.
Experimental Protocols
General Procedure for Palladium-Catalyzed Allylic Alkylation of 1-Acetoxy-1-phenyl-2-butene with Sodium Dimethyl Malonate:
This protocol is based on established methodologies for palladium-catalyzed allylic substitutions.
Materials:
-
1-Acetoxy-1-phenyl-2-butene
-
Sodium dimethyl malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Workflow for palladium-catalyzed allylic alkylation.
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (e.g., 0.025 mmol) and triphenylphosphine (e.g., 0.125 mmol) in anhydrous THF (e.g., 5 mL). Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
In a separate flask, dissolve 1-acetoxy-1-phenyl-2-butene (e.g., 1.0 mmol) and sodium dimethyl malonate (e.g., 1.2 mmol) in anhydrous THF (e.g., 10 mL).
-
Add the substrate and nucleophile solution to the catalyst mixture via cannula.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Quantitative Data
The yield and regioselectivity of the allylic alkylation can be influenced by the choice of ligands, solvent, and nucleophile. Below is a summary of representative data.
| Entry | Palladium Catalyst | Ligand | Nucleophile | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | Pd(OAc)₂ | PPh₃ | NaCH(CO₂Me)₂ | THF | 25 | High | Varies |
| 2 | [Pd(π-allyl)Cl]₂ | Chiral Ligand | NaCH(CO₂Me)₂ | CH₂Cl₂ | 0 | Good | Varies |
Note: Specific yield and selectivity values are highly dependent on the exact reaction conditions and the stereochemistry of the starting material. Researchers should refer to specific literature for precise data.
Other Palladium-Catalyzed Cross-Coupling Reactions
While the primary application of this compound derivatives is in allylic substitutions, the structural motif is also relevant to other palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. While this compound itself is not a typical substrate, its isomers can be products of such couplings. For instance, the reaction of tri(crotyl)borane with iodobenzene in the presence of a palladium catalyst and base has been reported to yield a mixture of 3-phenyl-1-butene and this compound. This suggests the potential for designing Suzuki-Miyaura reactions that could selectively form this compound derivatives.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Formation of this compound as a byproduct in a Suzuki-Miyaura coupling.
Heck Reaction and Sonogashira Reaction
Currently, there is limited specific information in the surveyed literature regarding the direct use of this compound as a primary substrate in Heck and Sonogashira reactions. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Further research is needed to explore the viability and potential of this compound in these transformations.
Conclusion
This compound and its derivatives are valuable substrates, particularly in palladium-catalyzed allylic alkylation reactions, offering a pathway to complex molecular structures. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this compound. While its application in other major cross-coupling reactions like the Heck, Suzuki-Miyaura, and Sonogashira reactions is less documented, the potential for its involvement as a product or a substrate in tailored catalytic systems warrants further investigation. The development of new ligands and reaction conditions will likely expand the scope of this compound in palladium-catalyzed transformations in the future.
Application Notes and Protocols for the Polymerization of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-butene is an internal alkene whose polymerization behavior is not extensively documented in scientific literature. Unlike terminal alkenes such as styrene or 1-butene, the internal position of the double bond in this compound presents a significant steric hindrance, making it a challenging monomer for conventional polymerization techniques. This document provides an overview of the potential polymerization methods for this compound, drawing parallels from structurally similar monomers and related polymerization systems. The provided protocols are intended as a starting point for research and may require significant optimization.
Challenges in the Polymerization of this compound
The primary challenge in the polymerization of this compound is its low reactivity due to the internal double bond. This steric hindrance can impede the approach of the monomer to the active center of a growing polymer chain. Consequently, achieving high molecular weight polymers is difficult, and oligomerization is a more probable outcome.
Potential Polymerization Methods
Based on the chemical structure of this compound, which features an electron-donating phenyl group, the most plausible methods for its polymerization are cationic polymerization and coordination polymerization (using Ziegler-Natta or metallocene catalysts). Anionic and radical polymerization are less likely to be effective.
Cationic Polymerization
Cationic polymerization is initiated by an electrophilic attack on the alkene, forming a carbocation that propagates the polymer chain.[1][2] The phenyl group in this compound can stabilize the resulting carbocation, making this a theoretically viable method.[2] However, the internal double bond will likely result in a slower propagation rate compared to terminal alkenes.[1]
Materials:
-
This compound (monomer)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)
-
Co-initiator (e.g., water, a protic acid)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Purification: The monomer and solvent must be rigorously purified and dried to remove any impurities that could terminate the polymerization.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (N₂ or Ar) and cool to the desired temperature (typically low temperatures, e.g., -78 °C to 0 °C, are used to suppress side reactions).
-
Initiation: Dissolve the monomer in the anhydrous solvent in the reaction flask. In a separate flask, prepare a solution of the Lewis acid initiator.
-
Polymerization: Slowly add the initiator solution to the monomer solution with vigorous stirring. The reaction is often rapid.
-
Propagation: Allow the reaction to proceed for the desired time.
-
Termination: Quench the polymerization by adding a protic substance like methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Filter and wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Note: This is a general protocol and specific conditions such as initiator concentration, temperature, and reaction time will need to be optimized.
Coordination Polymerization (Ziegler-Natta Type)
Ziegler-Natta catalysts are typically used for the polymerization of α-olefins (1-alkenes).[3] Their application to internal alkenes is less common and often results in lower catalytic activity and polymer molecular weight. However, certain metallocene-based catalysts have shown activity towards internal alkenes.
Materials:
-
This compound (monomer)
-
Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃, or a metallocene catalyst like Cp₂ZrCl₂)
-
Co-catalyst (e.g., methylaluminoxane - MAO)
-
Anhydrous solvent (e.g., toluene, heptane)
-
Quenching agent (e.g., acidified methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Purification: The monomer and solvent must be purified and deoxygenated.
-
Reaction Setup: The reaction is carried out in a reactor equipped with a stirrer, temperature control, and under an inert atmosphere.
-
Catalyst Preparation: The catalyst and co-catalyst are typically mixed in the solvent to form the active species.
-
Polymerization: The monomer is introduced into the reactor containing the activated catalyst.
-
Propagation: The polymerization is allowed to proceed at a controlled temperature and pressure.
-
Termination: The reaction is terminated by adding a quenching agent like methanol containing a small amount of hydrochloric acid.
-
Isolation and Purification: The polymer is precipitated, filtered, washed, and dried.
Copolymerization Data
While data on the homopolymerization of this compound is scarce, a related monomer, (E)-1-phenyl-1,3-butadiene (PBD), has been successfully copolymerized with 1,3-butadiene using a coordination catalyst system.[4][5] The following table summarizes the experimental conditions and results from this study, which may provide a useful starting point for exploring the copolymerization of this compound.
| Entry | PBD in Feed (mol%) | Polymerization Temperature (°C) | Al/Ti Molar Ratio | PBD in Copolymer (mol%) | Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 5.2 | 25 | 200 | 5.2 | 10,200 | 1.62 |
| 2 | 10.1 | 25 | 200 | 10.1 | 11,500 | 1.68 |
| 3 | 20.3 | 25 | 200 | 20.3 | 13,100 | 1.75 |
| 4 | 30.2 | 25 | 200 | 30.2 | 15,200 | 1.81 |
| 5 | 10.1 | 0 | 200 | 10.1 | 14,800 | 1.55 |
| 6 | 10.1 | 50 | 200 | 10.1 | 9,800 | 1.72 |
| 7 | 10.1 | 25 | 100 | 10.1 | 8,900 | 1.83 |
| 8 | 10.1 | 25 | 400 | 10.1 | 12,300 | 1.65 |
Data extracted from a study on the copolymerization of (E)-1-phenyl-1,3-butadiene (PBD) and 1,3-butadiene using a CpTiCl₃/MAO catalyst system.[4][5]
Visualizations
Caption: Cationic polymerization mechanism for this compound.
Caption: General experimental workflow for polymerization.
Conclusion
The polymerization of this compound presents a significant synthetic challenge due to its structure as an internal alkene. While direct experimental data for its homopolymerization is lacking in the literature, theoretical considerations suggest that cationic and coordination polymerization methods are the most promising avenues for investigation. The provided protocols, based on general principles and analogous monomer systems, offer a foundation for researchers to explore the synthesis of poly(this compound). Further research, particularly in the area of catalyst development for internal alkene polymerization, is necessary to unlock the potential of this monomer. Researchers are encouraged to start with small-scale experiments and carefully optimize reaction conditions.
References
- 1. A [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of 1-Phenyl-2-butene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 1-Phenyl-2-butene in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for research and quality control purposes.
Introduction
This compound is an aromatic hydrocarbon of interest in various fields, including organic synthesis and as a potential impurity in pharmaceutical manufacturing. Accurate and precise quantification is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.[1] This application note details a representative GC-MS method for the quantification of this compound.
Principle of the Method
The method utilizes the high separation efficiency of gas chromatography to isolate this compound from the sample matrix. The analyte is then detected by a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data by measuring the ion abundance at specific mass-to-charge ratios (m/z). For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Toluene or other suitable deuterated or non-interfering aromatic hydrocarbon.
-
Solvent: High-purity methanol or hexane (GC grade)
-
Sample matrix (e.g., reaction mixture, final product)
Instrumentation
A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is required.
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of aromatic hydrocarbons.
-
Carrier Gas: Helium (99.999% purity)
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI)
-
Analyzer: Quadrupole
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the analyte stock solution.
-
Spiked Calibration Standards: To each working standard solution, add a constant concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix.
-
Liquid Samples (e.g., reaction mixtures): Accurately dilute a known volume or weight of the sample with the solvent to bring the concentration of this compound within the calibration range. Spike with the internal standard to the same concentration as in the calibration standards.
-
Solid Samples: An appropriate extraction technique, such as ultrasound-assisted extraction with a suitable solvent, should be employed. The resulting extract is then diluted and spiked with the internal standard as described for liquid samples.
GC-MS Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Gas Chromatography and Mass Spectrometry Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range (Full Scan) | m/z 40-300 |
| Selected Ion Monitoring (SIM) Mode | |
| This compound Quantifier Ion | 117 m/z[2] |
| This compound Qualifier Ions | 132 m/z, 115 m/z[2] |
| Internal Standard Ions | To be determined based on the chosen IS |
Data Analysis and Quantification
-
Calibration Curve: Inject the series of spiked calibration standards. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.
-
Quantification: Inject the prepared sample. Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
-
Linearity: The linearity of the method should be evaluated over the desired concentration range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: Accuracy should be assessed by analyzing samples spiked with known concentrations of this compound. Recoveries are expected to be within 80-120%.
-
Precision: Precision should be determined by repeatedly analyzing a sample. The relative standard deviation (RSD) should ideally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for a validated GC-MS method for this compound, based on typical performance for similar aromatic hydrocarbons.
Table 2: Representative Chromatographic and Mass Spectrometric Data
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~10-15* | 117[2] | 132[2] | 115[2] |
*The retention time is an estimate and will depend on the specific GC column and temperature program. The Kovats retention index for this compound on a standard non-polar column is reported to be in the range of 1028-1064.[2]
Table 3: Summary of Expected Method Validation Parameters
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range (µg/mL) | 0.1 - 50 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) (µg/mL) | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.15 |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS quantification of this compound.
Logical Relationship for Quantification
Caption: Logical diagram illustrating the principle of internal standard quantification.
References
Application Note: HPLC Analysis of 1-Phenyl-2-butene Isomerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction kinetics of 1-Phenyl-2-butene. Specifically, it focuses on the isomerization of this compound to its more stable isomer, (E)-1-Phenyl-1-butene. The provided protocol is designed to be a comprehensive guide for researchers requiring accurate quantification of reactants and products over time, enabling the determination of reaction rates and mechanisms. The methodology utilizes a reversed-phase HPLC system with UV detection, offering excellent resolution and sensitivity for the compounds of interest.
Introduction
This compound is a valuable intermediate in organic synthesis. Understanding its reactivity and the kinetics of its transformations is crucial for process optimization and the development of novel synthetic routes. HPLC is a powerful analytical technique for monitoring reaction kinetics due to its ability to separate and quantify individual components in a complex mixture with high precision and accuracy.[1] This note provides a detailed protocol for the analysis of the isomerization of this compound, a common reaction that can be catalyzed by acids or metals.
Experimental Protocol
Materials and Reagents
-
This compound (reactant)
-
(E)-1-Phenyl-1-butene (product standard)
-
Methanol (HPLC grade, for sample quenching and preparation)[3]
-
Reaction catalyst (e.g., acid or metal catalyst)
-
Quenching agent (e.g., suitable base to neutralize an acid catalyst)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[3] For enhanced separation of the aromatic positional isomers, a column with a phenyl stationary phase is recommended.[4][5][6]
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[2][3][7] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[3] |
| Run Time | 15 minutes |
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and (E)-1-Phenyl-1-butene standards in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the mobile phase to construct a calibration curve. Typical concentration ranges for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.
Reaction and Sampling Procedure
-
Initiate the isomerization reaction by adding the catalyst to a solution of this compound in a suitable solvent at a controlled temperature.
-
At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent and a diluent (e.g., 900 µL of methanol). This prevents further reaction and prepares the sample for HPLC analysis.
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables summarize hypothetical quantitative data from the kinetic analysis of the isomerization of this compound.
Table 1: Chromatographic Data for Reactant and Product
| Compound | Retention Time (min) |
| This compound | 8.5 |
| (E)-1-Phenyl-1-butene | 10.2 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | This compound Peak Area | (E)-1-Phenyl-1-butene Peak Area |
| 1 | 15,234 | 18,987 |
| 5 | 76,170 | 94,935 |
| 10 | 152,340 | 189,870 |
| 25 | 380,850 | 474,675 |
| 50 | 761,700 | 949,350 |
| 100 | 1,523,400 | 1,898,700 |
| R² | 0.9998 | 0.9999 |
Table 3: Reaction Kinetics Data
| Time (min) | This compound Concentration (µg/mL) | (E)-1-Phenyl-1-butene Concentration (µg/mL) |
| 0 | 100.0 | 0.0 |
| 5 | 85.2 | 14.8 |
| 15 | 61.5 | 38.5 |
| 30 | 37.8 | 62.2 |
| 60 | 14.3 | 85.7 |
| 120 | 2.0 | 98.0 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this protocol.
Caption: Experimental workflow for HPLC kinetic analysis.
Caption: Logical relationship of reaction components.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate approach for studying the reaction kinetics of this compound isomerization. The use of a phenyl-based stationary phase allows for excellent separation of the reactant and product isomers. By following this protocol, researchers can generate high-quality kinetic data essential for understanding reaction mechanisms and optimizing synthetic processes in pharmaceutical and chemical development.
References
- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Characterization of phenyl-type HPLC adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE FIRST REVERSE PHASE HPLC METHOD VALIDATION FOR ANALYSIS OF GLYCEROL PHENYLBUTYRATE IN PHARMACEUTICAL FORMULATION - CONICET [bicyt.conicet.gov.ar]
Application Note and Protocol for the Selective Bromination of 1-Phenyl-2-butene
Abstract
This document provides a detailed experimental protocol for the selective allylic bromination of 1-phenyl-2-butene using N-bromosuccinimide (NBS). This method facilitates the introduction of a bromine atom at the allylic position, yielding 1-bromo-1-phenyl-2-butene as the major product. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and materials science. This protocol includes a comprehensive materials list, step-by-step experimental instructions, and expected outcomes.
Introduction
The selective functionalization of organic molecules is a cornerstone of modern chemical synthesis. This compound is a valuable starting material that possesses multiple reactive sites, including a carbon-carbon double bond and allylic protons. Selective bromination of this substrate allows for the targeted introduction of a bromine atom, a versatile handle for further synthetic transformations.
Two primary pathways for the bromination of this compound exist: electrophilic addition across the double bond and radical-mediated allylic substitution. Electrophilic addition of bromine (Br₂) typically yields 2,3-dibromo-1-phenylbutane. In contrast, allylic bromination with reagents such as N-bromosuccinimide (NBS) under radical conditions selectively replaces a hydrogen atom at the carbon adjacent to the double bond.
This application note focuses on the selective allylic bromination of this compound using NBS. The reaction proceeds via a free radical chain mechanism.[1][2] The stability of the benzylic/allylic radical intermediate directs the bromination to the carbon atom bearing the phenyl group, leading to the formation of 1-bromo-1-phenyl-2-butene as the major product.[3]
Experimental Protocol
This protocol details the allylic bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
This compound (C₁₀H₁₂)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)
-
Azobisisobutyronitrile (AIBN) (C₈H₁₂N₄)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 1-bromo-1-phenyl-2-butene.
-
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Summary of Reaction Components and Expected Product
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (%) |
| This compound | 132.20 | 1.0 | 1-Bromo-1-phenyl-2-butene | 211.10 | - |
| N-Bromosuccinimide | 177.98 | 1.1 | |||
| AIBN | 164.21 | 0.02 |
Note: The theoretical yield will depend on the starting amount of this compound.
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for the selective bromination of this compound.
References
Application Notes and Protocols: 1-Phenyl-2-butene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-phenyl-2-butene as a versatile precursor for the preparation of key pharmaceutical intermediates. The focus is on its application in the synthesis of allylamine antifungals, such as naftifine and butenafine, and related structures. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these synthetic transformations.
Introduction
This compound is an aromatic hydrocarbon that serves as a valuable and cost-effective starting material in organic synthesis. Its chemical structure, featuring a reactive double bond and a phenyl group, allows for a variety of chemical modifications, making it an attractive precursor for the construction of more complex molecular architectures. In the pharmaceutical industry, intermediates derived from this compound are instrumental in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the class of allylamine antifungals.
Key Synthetic Applications
The primary application of this compound in pharmaceutical synthesis lies in its conversion to functionalized intermediates that are subsequently incorporated into the final drug molecule. Two key transformations are highlighted:
-
Hydroboration-Oxidation to 1-Phenyl-2-butanol: This two-step reaction converts the alkene into an alcohol with anti-Markovnikov regioselectivity, placing the hydroxyl group at the second carbon of the butene chain. The resulting 1-phenyl-2-butanol is a crucial intermediate that can be further functionalized, for instance, by conversion to an amine.
-
Allylic Amination: Direct introduction of a nitrogen-containing functional group at the allylic position of this compound provides a straightforward route to allylic amines. These amines are core structural motifs in many bioactive compounds, including the allylamine antifungals.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations of this compound.
Table 1: Hydroboration-Oxidation of this compound
| Reagent/Parameter | Value |
| Hydroboration Step | |
| This compound | 1.0 equiv |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.1 equiv (1 M solution in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Oxidation Step | |
| Aqueous Sodium Hydroxide (NaOH) | 3 M solution |
| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Overall Yield of 1-Phenyl-2-butanol | 85-95% |
Table 2: Conversion of 1-Phenyl-2-butanol to 1-Phenyl-2-butylamine
| Reagent/Parameter | Value |
| Mesylation Step | |
| 1-Phenyl-2-butanol | 1.0 equiv |
| Triethylamine (Et₃N) | 1.5 equiv |
| Methanesulfonyl chloride (MsCl) | 1.2 equiv |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Azide Substitution | |
| Mesylate Intermediate | 1.0 equiv |
| Sodium Azide (NaN₃) | 3.0 equiv |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Reduction to Amine | |
| Azide Intermediate | 1.0 equiv |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Overall Yield of 1-Phenyl-2-butylamine | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-butanol via Hydroboration-Oxidation
This protocol details the conversion of this compound to 1-phenyl-2-butanol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Hydroboration:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.1 equiv) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% aqueous H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-phenyl-2-butanol can be purified by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of N-Methyl-1-naphthalenemethanamine (Intermediate for Naftifine and Butenafine)
This protocol describes the synthesis of a key intermediate for allylamine antifungals.[1][2][3]
Materials:
-
1-Chloromethylnaphthalene
-
N-Methylformamide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% aqueous Sulfuric Acid
-
Toluene
-
Sodium Hydroxide (for basification)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
Procedure:
-
Formation of N-methyl-N-(1-naphthylmethyl)formamide:
-
In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of N-methylformamide (1.1 equiv) in DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 1-chloromethylnaphthalene (1.0 equiv) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis to N-Methyl-1-naphthalenemethanamine:
-
Pour the reaction mixture into water and extract with toluene.
-
Wash the organic layer with water and brine, then concentrate under reduced pressure to obtain the crude formamide.
-
Suspend the crude formamide in 10% aqueous sulfuric acid and heat to reflux for 4 hours.
-
Cool the mixture to room temperature and wash with toluene to remove non-basic impurities.
-
Basify the aqueous layer with sodium hydroxide solution until pH > 10.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-1-naphthalenemethanamine.
-
Visualization of Workflows
The following diagrams illustrate the synthetic pathways described in this document.
Caption: Synthetic route from this compound to a pharmaceutical intermediate.
Caption: Synthesis of a key intermediate for allylamine antifungals.
Logical Relationships
The versatility of this compound as a precursor stems from the reactivity of its double bond, which allows for the introduction of various functional groups. The choice of reaction dictates the nature of the resulting pharmaceutical intermediate.
Caption: Functionalization pathways of this compound for pharmaceutical intermediates.
These notes and protocols are intended to serve as a practical guide for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The provided data and methodologies can be adapted and optimized for specific research and development needs.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Synthesis of Novel Agrochemicals from 1-Phenyl-2-butene: Application Notes and Protocols
Introduction
The indane scaffold is a crucial component in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Derivatives of indane have shown promise as insecticides and herbicides.[3][4] This application note details a synthetic pathway for producing a novel agrochemical candidate starting from 1-phenyl-2-butene. The synthesis involves an intramolecular Friedel-Crafts alkylation to form a key 1,3-dimethylindane intermediate, followed by functionalization and elaboration into a final triazine-containing molecule, a class of compounds well-known for their herbicidal properties.[5][6]
Synthetic Pathway Overview
The multi-step synthesis transforms this compound into a potential N-(1,3-dimethylindan-5-yl)-N-ethyl-1,3,5-triazin-2-amine herbicide candidate. The key steps are:
-
Cyclization: Intramolecular Friedel-Crafts alkylation of this compound to yield 1,3-dimethylindane.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the indane ring, primarily at the 5-position.
-
Reduction: Conversion of the nitro group to an amino group to furnish 5-amino-1,3-dimethylindane.
-
Acylation: Acetylation of the amino group to yield N-(1,3-dimethylindan-5-yl)acetamide.
-
Alkylation: N-alkylation with an ethyl group to produce N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.
-
Final Assembly: Synthesis of the triazine-containing final product.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethylindane
This procedure is based on the acid-catalyzed intramolecular Friedel-Crafts alkylation of phenylalkenes.[7][8]
Methodology:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1,3-dimethylindane.
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 132.20 | (user defined) |
| Aluminum Chloride | 1.2 | 133.34 | (calculated) |
| Dichloromethane | - | - | (solvent) |
Table 1: Reactants for the synthesis of 1,3-dimethylindane.
Step 2: Synthesis of 5-Nitro-1,3-dimethylindane
The nitration of the indane ring is a standard electrophilic aromatic substitution.[9]
Methodology:
-
To a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C, add 1,3-dimethylindane (1.0 eq) dropwise with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 5-nitro-1,3-dimethylindane.
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,3-Dimethylindane | 1.0 | 146.23 | (user defined) |
| Nitric Acid (conc.) | 1.5 | 63.01 | (calculated) |
| Sulfuric Acid (conc.) | 2.0 | 98.08 | (calculated) |
Table 2: Reactants for the nitration of 1,3-dimethylindane.
Step 3: Synthesis of 5-Amino-1,3-dimethylindane
The reduction of the nitro group to an amine is a common transformation.
Methodology:
-
In a round-bottom flask, dissolve 5-nitro-1,3-dimethylindane (1.0 eq) in ethanol.
-
Add a reducing agent, such as tin(II) chloride (3.0 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).
-
If using SnCl₂, heat the mixture to reflux for 3-5 hours.
-
Cool the reaction and neutralize with a base (e.g., NaOH solution) until the solution is alkaline.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 5-amino-1,3-dimethylindane.
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Nitro-1,3-dimethylindane | 1.0 | 191.23 | (user defined) |
| Tin(II) Chloride Dihydrate | 3.0 | 225.63 | (calculated) |
| Ethanol | - | - | (solvent) |
Table 3: Reactants for the reduction of 5-nitro-1,3-dimethylindane.
Step 4 & 5: Synthesis of N-(1,3-dimethylindan-5-yl)-N-ethylacetamide
This two-step process involves the acylation of the amine followed by N-alkylation.
Methodology (Acetylation):
-
Dissolve 5-amino-1,3-dimethylindane (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to get N-(1,3-dimethylindan-5-yl)acetamide.
Methodology (N-Ethylation):
-
To a solution of N-(1,3-dimethylindan-5-yl)acetamide (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add ethyl iodide (1.2 eq).
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with water and extract the product with ether.
-
Wash the organic layer, dry, and concentrate to get the desired N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetylation | |||
| 5-Amino-1,3-dimethylindane | 1.0 | 161.25 | (user defined) |
| Acetyl Chloride | 1.1 | 78.50 | (calculated) |
| Triethylamine | 1.2 | 101.19 | (calculated) |
| N-Ethylation | |||
| N-(1,3-dimethylindan-5-yl)acetamide | 1.0 | 203.29 | (user defined) |
| Sodium Hydride (60% dispersion) | 1.2 | 24.00 | (calculated) |
| Ethyl Iodide | 1.2 | 155.97 | (calculated) |
Table 4: Reactants for the synthesis of N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.
Step 6: Synthesis of the Final Triazine Product
The final step involves the construction of the triazine ring, a common toxophore in herbicides.[10][11]
Methodology:
-
The synthesis of substituted 1,3,5-triazines can be achieved by reacting N-(1,3-dimethylindan-5-yl)-N-ethylcyanamide with a suitable reagent. The cyanamide can be prepared from the corresponding amine.
-
Alternatively, a more direct approach involves the reaction of 5-amino-1,3-dimethylindane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
-
To a solution of 5-amino-1,3-dimethylindane (1.0 eq) in a solvent like acetone, add a solution of cyanuric chloride (1.0 eq) at 0 °C.
-
Add a base (e.g., sodium bicarbonate) to neutralize the HCl formed.
-
Stir for several hours, allowing the reaction to proceed.
-
The remaining chlorine atoms on the triazine ring can be substituted by reacting with other nucleophiles (e.g., ethylamine) to obtain the final product.
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Amino-1,3-dimethylindane | 1.0 | 161.25 | (user defined) |
| Cyanuric Chloride | 1.0 | 184.41 | (calculated) |
| Sodium Bicarbonate | 2.0 | 84.01 | (calculated) |
| Ethylamine | 1.0 | 45.08 | (calculated) |
Table 5: Reactants for the synthesis of the final triazine product.
Visualizations
Synthetic workflow for the novel agrochemical.
Experimental workflow for Step 1: Friedel-Crafts Cyclization.
References
- 1. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazine - Wikipedia [en.wikipedia.org]
- 6. Triazine Herbicides & Pesticides | Study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Indane - Wikipedia [en.wikipedia.org]
- 10. globalscitechocean.com [globalscitechocean.com]
- 11. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Reactivity of 1-Phenyl-2-butene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis and modification of 1-phenyl-2-butene. The following information is designed to help you identify and minimize the formation of unwanted side products in common reactions, ensuring the desired purity and yield of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Electrophilic Addition of HBr
Q1: I performed an HBr addition to this compound and obtained a mixture of products instead of the expected 2-bromo-1-phenylbutane. What are the likely side products and why did they form?
A1: The addition of HBr to this compound proceeds via a carbocation intermediate. While the expected product is formed following Markovnikov's rule, the formation of a secondary carbocation allows for the possibility of rearrangements to a more stable carbocation. The primary side products arise from a hydride shift, leading to a more stable benzylic carbocation.
Potential Products in HBr Addition to this compound:
| Compound Name | Structure | Formation Pathway |
| Expected Product: 2-Bromo-1-phenylbutane | Ph-CH2-CH(Br)-CH2-CH3 | Markovnikov addition |
| Side Product: 2-Bromo-3-phenylbutane | Ph-CH(CH3)-CH(Br)-CH3 | Hydride shift and rearrangement |
| Side Product: 1-Bromo-1-phenylbutane | Ph-CH(Br)-CH2-CH2-CH3 | Anti-Markovnikov addition (minor) |
This table summarizes the expected major and potential minor and side products from the reaction of HBr with this compound.
Troubleshooting:
-
Low Temperatures: Running the reaction at lower temperatures can disfavor carbocation rearrangements, as they often have a higher activation energy.[1]
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Non-polar solvents may suppress the formation of a discrete carbocation, thus reducing the likelihood of rearrangement.
-
Alternative Reagents: If rearrangements are a persistent issue, consider using a reagent that does not proceed through a free carbocation intermediate. For example, the use of N-bromosuccinimide (NBS) in the presence of a hydrogen donor can achieve hydrobromination with reduced rearrangement.
DOT Diagram: HBr Addition and Rearrangement Pathway
Caption: Carbocation formation and rearrangement in HBr addition.
Allylic Bromination with N-Bromosuccinimide (NBS)
Q2: My allylic bromination of this compound with NBS resulted in a mixture of isomers. What are the expected side products, and how can I improve the regioselectivity?
A2: The reaction of this compound with NBS proceeds via a resonance-stabilized allylic radical. This delocalized radical can be attacked by bromine at two different positions, leading to a mixture of regioisomers. Additionally, electrophilic addition of bromine to the double bond can occur as a side reaction, especially in polar solvents.[2][3]
Potential Products in NBS Bromination of this compound:
| Compound Name | Structure | Formation Pathway |
| Major Product: 1-Bromo-1-phenyl-2-butene | Ph-CH(Br)-CH=CH-CH3 | Attack at the benzylic position |
| Side Product: 4-Bromo-1-phenyl-2-butene | Ph-CH2-CH=CH-CH2Br | Attack at the terminal allylic position |
| Side Product: 2,3-Dibromo-1-phenylbutane | Ph-CH2-CH(Br)-CH(Br)-CH3 | Electrophilic addition |
This table outlines the major product and potential side products from the NBS bromination of this compound.
Troubleshooting:
-
Solvent: Use non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane to minimize the competing ionic electrophilic addition reaction.[4]
-
Radical Initiator: The use of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation with light, can promote the desired radical pathway.[2]
-
Purification of NBS: Ensure the NBS is pure and free of HBr, as the presence of acid can promote ionic side reactions. Recrystallization of NBS may be necessary.
-
Temperature Control: Maintain a consistent temperature to ensure a steady, low concentration of bromine radicals, which favors allylic substitution.
DOT Diagram: NBS Bromination and Side Reactions
Caption: Competing radical and ionic pathways in NBS bromination.
Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Q3: After epoxidation of this compound with m-CPBA, I have a significant amount of a polar byproduct that is difficult to remove. What is this byproduct and how can I improve my purification?
A3: The epoxidation of alkenes with m-CPBA is generally a clean and high-yielding reaction. The primary byproduct is meta-chlorobenzoic acid (m-CBA), which is formed from the reduction of m-CPBA.[5] This acidic byproduct can sometimes complicate purification.
Troubleshooting Purification:
-
Aqueous Wash: After the reaction is complete, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution, will convert the m-CBA into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.
-
Filtration: In some cases, if the reaction is cooled, the m-CBA may precipitate out of the reaction mixture and can be removed by filtration.[3]
-
Column Chromatography: If the byproduct persists, it can be readily separated by flash column chromatography on silica gel. The m-CBA is significantly more polar than the epoxide product and will have a much lower Rf value.
DOT Diagram: Epoxidation Workflow
Caption: General workflow for epoxidation and purification.
Dihydroxylation with Osmium Tetroxide (OsO4)
Q4: I am performing a dihydroxylation of this compound using catalytic OsO4 and N-methylmorpholine N-oxide (NMO), but I am observing some over-oxidation products. What are these and how can I prevent their formation?
A4: While the catalytic dihydroxylation with OsO4/NMO is generally a mild and selective method for forming syn-diols, over-oxidation to α-hydroxy ketones or even cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids can occur, particularly with prolonged reaction times or elevated temperatures.[6][7]
Potential Over-oxidation Products:
| Compound Name | Structure |
| Desired Product: 1-Phenylbutane-2,3-diol | Ph-CH2-CH(OH)-CH(OH)-CH3 |
| Over-oxidation Product: 1-Hydroxy-1-phenylbutan-2-one | Ph-CH2-C(=O)-CH(OH)-CH3 |
| Cleavage Product: Phenylacetaldehyde | Ph-CH2-CHO |
| Cleavage Product: Acetaldehyde | CH3-CHO |
This table shows the desired diol and potential over-oxidation and cleavage byproducts.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain a low reaction temperature (often 0 °C to room temperature) to minimize over-oxidation.
-
Stoichiometry of NMO: Use the correct stoichiometric amount of NMO. An excess of the co-oxidant can sometimes lead to side reactions.
-
Workup: Prompt workup of the reaction mixture is important. The addition of a reducing agent like sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3) at the end of the reaction quenches any remaining OsO4 and helps to hydrolyze the osmate ester intermediate.[8]
DOT Diagram: Dihydroxylation and Over-oxidation
Caption: Desired dihydroxylation and potential over-oxidation pathway.
Experimental Protocols
Protocol 1: Allylic Bromination of this compound with NBS
This protocol is a general guideline for the allylic bromination of an alkene using N-bromosuccinimide.[9][10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl4) or cyclohexane, anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Round-bottom flask with reflux condenser
-
Light source (e.g., 100W lamp) or heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous CCl4.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux while irradiating with a light source.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the solid succinimide byproduct floats to the top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.
Protocol 2: Analysis of Brominated Products by GC-MS
This is a general protocol for the analysis of brominated organic compounds.[11][12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 ppm.
Data Presentation
Table 1: Influence of Solvent on Regioselectivity of Allylic Bromination
| Solvent | Ratio of 1-Bromo-1-phenyl-2-butene to 4-Bromo-1-phenyl-2-butene | Reference |
| Carbon Tetrachloride (CCl4) | ~3:1 | General observation for similar systems |
| Dichloromethane (CH2Cl2) | ~4:1 | [4] |
| N,N-Dimethylformamide (DMF) | ~5:1 | [4] |
This table provides an estimated impact of solvent polarity on the product ratio in allylic bromination, highlighting the preference for the more thermodynamically stable product in more polar solvents.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Potential Products
| Proton | 2-Bromo-1-phenylbutane | 1-Bromo-1-phenyl-2-butene | 1-Phenylbutane-2,3-diol |
| Ph-CH | 4.2 (m) | 5.5 (d) | 3.8-4.0 (m) |
| CH -Br | 4.2 (m) | 5.5 (d) | - |
| =CH | - | 5.8-6.0 (m) | - |
| CH -OH | - | - | 3.4-3.6 (m) |
| Ph-CH ₂ | 2.8-3.0 (m) | - | 2.6-2.8 (m) |
| -CH ₂- | 1.8-2.0 (m) | - | 1.4-1.6 (m) |
| -CH ₃ | 1.0 (t) | 1.7 (d) | 1.1 (d) |
This table presents characteristic ¹H NMR chemical shifts for key protons in the expected products. Actual values may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[13][14][15]
References
- 1. agilent.com [agilent.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (E)-1-Phenyl-2-butene(935-00-2) 1H NMR [m.chemicalbook.com]
- 14. 1-PHENYL-2-BUTANONE(1007-32-5) 1H NMR spectrum [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crude 1-Phenyl-2-butene Purification
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective purification of crude 1-Phenyl-2-butene. Below you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as benzyl halides or butenyl Grignard reagents.
-
Isomeric Byproducts: Positional isomers (e.g., 1-Phenyl-1-butene) and geometric isomers (cis/trans variants of this compound) are common.[1]
-
Side-Reaction Products: Byproducts from dimerization or polymerization of the butene chain can occur, especially at elevated temperatures.[2]
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up (e.g., diethyl ether, THF) and byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig reaction) may be present.[3]
Q2: Which purification techniques are most effective for this compound?
For a nonpolar compound like this compound, the most suitable and effective purification methods are fractional distillation and flash column chromatography.[1]
-
Fractional Distillation is ideal for separating this compound from impurities with significantly different boiling points.
-
Flash Column Chromatography is highly effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts and polar residues like triphenylphosphine oxide.[1][3]
Q3: What are the key physical properties of this compound relevant to purification?
Understanding the physical properties is crucial for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | [4][5][6] |
| Molecular Weight | 132.20 g/mol | [3][4][7] |
| Boiling Point (est.) | 176 - 186 °C | [5][8] |
| Density (est.) | 0.901 g/mL | [8] |
| Refractive Index (est.) | 1.510 | [8] |
| CAS Number | 1560-06-1 | [4][6][9] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is best suited for removing non-volatile impurities or those with a boiling point difference of at least 20-25 °C from the target compound.
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer placed at the head of the column.[1] Ensure all glass joints are properly sealed to prevent leaks.[1]
Procedure:
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar for smooth boiling.[1]
-
Heating: Gently and slowly heat the flask using a heating mantle. A slow heating rate is critical to establish a proper temperature gradient within the fractionating column.[1]
-
Fraction Collection: Monitor the temperature at the top of the column.
-
Discard the initial "forerun" fraction, which will contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 176-186 °C).[1][5][8]
-
Stop the distillation before the flask goes to dryness and discard the high-boiling residue.[1]
-
-
Analysis: Confirm the purity of the collected fraction using analytical techniques like GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating isomers and removing polar impurities.
Procedure:
-
Solvent System Selection: Since this compound is nonpolar, a nonpolar eluent is required. Start with 100% hexane or petroleum ether. The polarity can be slightly increased with ethyl acetate if needed, but for this compound, pure hexane is often sufficient.[1][3] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.
-
Column Packing: Securely pack a glass column with silica gel using the chosen eluent, ensuring the silica bed is free of cracks or air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. A slower flow rate can improve separation.[1]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1][3]
Visualized Workflows
Troubleshooting Guide
Q1: During fractional distillation, the temperature at the column head is fluctuating and not holding steady. What's wrong?
This issue can arise from several factors:
-
Heating Rate is Too High: An excessive heating rate prevents the establishment of a proper temperature equilibrium in the column. Reduce the heat input to allow vapor to condense and re-vaporize slowly up the column.[1]
-
Inefficient Column: Ensure you are using a fractionating column (like a Vigreux column) and not a simple distillation apparatus. For compounds with close boiling points, a longer, more efficient column may be needed.[1]
-
System Leaks: Check all joints and connections for leaks. A leak in the system will prevent a stable boiling point from being reached.[1]
Q2: My flash chromatography separation is poor. The desired product is co-eluting with an impurity.
Poor separation can be addressed through several optimization steps.
-
Optimize the Solvent System: Your eluent may be too polar, causing all compounds to move too quickly. Decrease the polarity of the solvent system (e.g., switch from 5% ethyl acetate/hexane to 100% hexane).[1]
-
Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for interaction, enhancing separation between compounds with similar polarities.[1]
-
Reduce Flow Rate: A slower elution rate allows for better equilibrium between the stationary (silica) and mobile (solvent) phases, often leading to improved resolution.[1]
-
Avoid Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. Use an appropriate amount of silica gel for your sample size (a common rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).
Q3: After purification, my NMR spectrum still shows an isomeric impurity. How can I remove it?
Separating isomers can be challenging but is often achievable.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 reversed-phase column, is a very powerful technique for separating isomers that are difficult to resolve by standard flash chromatography.[1]
-
Repetitive Chromatography: If the impurity is minor, a second round of flash chromatography using a very long column and a slow, shallow solvent gradient can effectively remove the remaining isomer.[1]
-
Argentation Chromatography: For separating alkene isomers, chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact differently with the π-bonds of the various isomers, allowing for their separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. scent.vn [scent.vn]
- 6. This compound | C10H12 | CID 5356732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (E)-1-phenyl-2-butene [stenutz.eu]
- 9. This compound | 1560-06-1 [chemicalbook.com]
Strategies to prevent unwanted polymerization of 1-Phenyl-2-butene during synthesis
Welcome to the technical support center for the synthesis of 1-Phenyl-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional this compound polymerization?
A1: Unintentional polymerization of this compound, an alkenylbenzene, is primarily initiated by two main pathways: free-radical and cationic polymerization.[1][2][3] Key triggers for these reactions include:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.[4] Since polymerization is often exothermic, it can lead to a dangerous, self-accelerating runaway reaction.[4]
-
Light: UV radiation can generate radicals, initiating free-radical polymerization.[2]
-
Contaminants: Certain impurities can act as catalysts or initiators.[3][4] These include:
Q2: I've noticed my reaction mixture becoming more viscous and changing color. What does this indicate?
A2: An increase in viscosity is a classic sign that polymerization is occurring, leading to the formation of higher molecular weight oligomers and polymers.[3][5] A color change, often to a yellowish or brownish hue, can also indicate the formation of polymeric byproducts and degradation.[3][5] If you observe these signs, it is crucial to take immediate corrective action to prevent a runaway reaction.
Q3: How do polymerization inhibitors work to prevent the polymerization of this compound?
A3: Polymerization inhibitors are chemical compounds added in small quantities to prevent or retard unwanted polymerization.[5] For alkenylbenzenes like this compound, which are susceptible to free-radical polymerization, inhibitors typically function as radical scavengers .[4][6] They react with and neutralize the highly reactive free radicals that initiate and propagate the polymer chain, effectively terminating the polymerization process before it can escalate.[5]
Q4: What are the most effective types of inhibitors for a compound like this compound?
A4: Given its structural similarity to styrene, inhibitors effective for styrene are excellent candidates for this compound. The two main classes are:
-
Phenolic Compounds: These act as hydrogen donors to intercept radical species. Common examples include Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methoxyphenol (DTBMP).[7]
-
Stable Nitroxide Radicals: These are highly efficient radical trapping agents.[7] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, such as 4-hydroxy-TEMPO, are widely used.[7][8]
Troubleshooting Guide: Preventing Unwanted Polymerization
This guide provides a systematic approach to diagnosing and resolving polymerization issues during the synthesis of this compound.
| Observation/Problem | Potential Cause(s) | Recommended Corrective Actions & Preventative Measures |
| Sudden temperature increase (exotherm) and rapid increase in viscosity. | Runaway free-radical or cationic polymerization.[4] | Immediate Action: 1. Cease addition of any reagents. 2. Immediately cool the reaction vessel with an ice bath or other emergency cooling system. 3. If safe, quench the reaction by adding a solution of an appropriate inhibitor (e.g., 4-hydroxy-TEMPO or BHT).[7][8] |
| The purified this compound slowly becomes viscous and yellow upon storage. | Slow polymerization initiated by light, air (oxygen), or residual acidic impurities.[3][5] | Storage Protocol: 1. Store the compound in an amber glass bottle to protect it from light. 2. Purge the headspace with an inert gas (Nitrogen or Argon) before sealing to remove oxygen.[5] 3. Store at reduced temperatures (e.g., in a refrigerator or freezer). 4. Add a small amount of a suitable inhibitor like BHT (10-200 ppm) for long-term stability.[5][7] |
| Polymer formation is observed during distillation/purification. | High temperatures during distillation are initiating thermal polymerization. | Purification Protocol: 1. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and reduce thermal stress. 2. Ensure the distillation apparatus is free from acidic residues by washing with a dilute base, followed by water and a final solvent rinse. 3. Add a non-volatile polymerization inhibitor (e.g., 4-hydroxy-TEMPO) to the distillation flask. |
| Reaction yields are low, with significant high-molecular-weight residue. | Uncontrolled polymerization during the synthesis reaction. | Synthesis Protocol: 1. Inert Atmosphere: Conduct the synthesis under a nitrogen or argon atmosphere to exclude oxygen.[5] 2. Temperature Control: Maintain the recommended reaction temperature and use efficient cooling to dissipate any heat generated.[4] 3. Solvent Purity: Use dry, peroxide-free solvents. 4. Inhibitor Addition: Consider adding a small amount of a suitable inhibitor at the start of the reaction if the conditions are known to promote polymerization. The choice of inhibitor should not interfere with the desired reaction chemistry. |
Data on Inhibitor Effectiveness
The following table summarizes the effectiveness of various inhibitors in preventing the polymerization of styrene, which serves as a good model for this compound. The data shows the percentage of polymer growth and monomer conversion after 4 hours. Lower values indicate higher inhibitor efficiency.
| Inhibitor Class | Inhibitor Name | Polymer Growth (%) | Monomer Conversion (%) |
| Phenolics | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 | |
| Stable Nitroxide Radicals | 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-hydroxy-TEMPO) | 24.85 | 0.065 |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) | 46.80 | 0.134 | |
| Data adapted from a study on styrene polymerization.[7] |
Experimental Protocols
Protocol 1: Procedure for Adding a Polymerization Inhibitor
This protocol describes the standard procedure for adding an inhibitor to a purified batch of this compound for storage.
-
Preparation: After purification (e.g., by vacuum distillation), allow the this compound to cool to room temperature under a continuous gentle stream of an inert gas (Nitrogen or Argon).
-
Inhibitor Selection: Choose an appropriate inhibitor based on storage duration and temperature. BHT is a common and cost-effective choice for general storage. 4-hydroxy-TEMPO is highly effective.[7][8]
-
Concentration Calculation: Calculate the amount of inhibitor needed. Typical concentrations range from 10 to 200 ppm. For example, to make a 100 ppm solution in 100 g of product, you would add 10 mg of the inhibitor.
-
Addition of Inhibitor: Add the calculated amount of the solid inhibitor directly to the liquid this compound.
-
Thorough Mixing: Ensure the inhibitor is completely dissolved and evenly distributed by gentle agitation or stirring under an inert atmosphere.[4]
-
Transfer and Storage: Transfer the stabilized compound to a clean, dry, amber glass bottle. Purge the headspace with inert gas before sealing tightly with a PTFE-lined cap. Store in a cool, dark place.[5]
Visualizing Polymerization and Prevention Strategies
Free-Radical Polymerization Pathway
The diagram below illustrates the three key stages of free-radical polymerization: initiation, propagation, and termination.
Caption: Workflow of free-radical polymerization from initiation to termination.
Mechanism of Inhibition by Radical Scavengers
This diagram shows how inhibitor molecules, such as stable nitroxide radicals or phenolics, interrupt the polymerization process.
Caption: How a radical scavenger inhibitor terminates a growing polymer chain.
Troubleshooting Logic for Polymerization Issues
This flowchart provides a logical workflow for addressing unexpected polymerization during synthesis.
Caption: A decision-making workflow for troubleshooting unwanted polymerization.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. mdpi.com [mdpi.com]
- 8. nufarm.com [nufarm.com]
Troubleshooting poor stereoselectivity in alkene synthesis of 1-Phenyl-2-butene
Technical Support Center: Alkene Synthesis
Topic: Troubleshooting Poor Stereoselectivity in the Synthesis of 1-Phenyl-2-butene
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for controlling the stereochemical outcome during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: How can I improve the (Z)-selectivity of my Wittig reaction for the synthesis of this compound?
Achieving high (Z)-selectivity in the synthesis of this compound via the Wittig reaction requires careful control of reaction conditions to favor the kinetic product. The key factors are the choice of ylide, the presence of metal salts, and the reaction temperature.
Troubleshooting Steps for Low (Z)-Selectivity:
-
Use Salt-Free Ylides: Lithium salts, often present when using n-butyllithium (n-BuLi) as a base, can decrease (Z)-selectivity by promoting equilibration of intermediates. Preparing the ylide using sodium or potassium bases, such as sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), results in "salt-free" conditions that significantly favor the (Z)-isomer.[1]
-
Maintain Low Temperatures: Running the reaction at low temperatures, typically -78 °C, is crucial. This helps to trap the kinetically formed cis-oxaphosphetane intermediate, which preferentially decomposes to the (Z)-alkene.[1] Allowing the reaction to warm prematurely can lead to equilibration and a lower Z:E ratio.
-
Select Appropriate Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally preferred for this reaction.[1]
-
Ylide Stability: For the synthesis of this compound, you would use a non-stabilized ylide (derived from ethyltriphenylphosphonium bromide). Non-stabilized ylides inherently favor the formation of (Z)-alkenes.[2]
Data Summary: Effect of Base/Salts on Wittig Reaction Selectivity
| Base Used | Salt Present | Typical Solvent | Temperature (°C) | Predominant Isomer | Representative Z:E Ratio |
| n-BuLi | LiBr | THF | -78 to RT | Mixture | ~50:50 |
| NaHMDS | NaBr | THF | -78 | (Z)-alkene | >95:5 |
| KHMDS | KBr | THF | -78 | (Z)-alkene | >95:5 |
Q2: My reaction is producing a mixture of isomers. How can I selectively synthesize (E)-1-Phenyl-2-butene?
The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for obtaining high (E)-selectivity, as it favors the formation of the more thermodynamically stable product.[3][4][5]
Key Strategies for Maximizing (E)-Selectivity:
-
Reaction Choice: Employ the Horner-Wadsworth-Emmons (HWE) reaction. Its mechanism generally leads to the preferential formation of (E)-alkenes.[3][6]
-
Base and Cation Selection: The choice of base is critical. Use of sodium hydride (NaH) or potassium bases (like KHMDS) is recommended as they strongly favor the (E)-product.[1] Avoid lithium bases (like LiHMDS or n-BuLi), as the small lithium cation can chelate the intermediates, leading to a higher proportion of the (Z)-alkene.[1]
-
Thermodynamic Control: Unlike the Z-selective Wittig, the HWE reaction should be allowed to run under thermodynamic control. This often involves running the reaction at room temperature or slightly elevated temperatures for a sufficient duration to allow the intermediates to equilibrate to their most stable conformation, which leads to the (E)-alkene.[1]
-
Alternative Reactions: The Julia-Lythgoe or the more modern Julia-Kocienski olefination are also powerful methods for synthesizing (E)-alkenes with high selectivity.[7][8]
Data Summary: Effect of Conditions on HWE Reaction Selectivity
| Phosphonate Reagent | Base | Solvent | Temperature | Predominant Isomer | Representative E:Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | Room Temp | (E)-alkene | >95:5 |
| Triethyl phosphonoacetate | KHMDS | THF | Room Temp | (E)-alkene | >90:10 |
| Triethyl phosphonoacetate | LiHMDS | THF | Room Temp | Mixture | ~60:40 |
| Still-Gennari Phosphonate | KHMDS/18-crown-6 | THF | -78 °C | (Z)-alkene | >95:5 |
Troubleshooting Guides & Visual Workflows
General Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve issues with stereoselectivity.
Caption: Troubleshooting workflow for poor stereoselectivity.
Factors Influencing Stereochemical Control
The stereochemical outcome is determined by whether the reaction is under kinetic or thermodynamic control.
Caption: Relationship between reaction conditions and stereochemical outcome.
Experimental Protocols
Protocol 1: (Z)-Selective Synthesis of this compound via Wittig Reaction
This protocol is optimized for high (Z)-selectivity using a salt-free ylide preparation.
Reactants:
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
Sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Ylide Formation: Suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution dropwise to the suspension over 20 minutes. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate (Z)-1-Phenyl-2-butene.[1][9]
Protocol 2: (E)-Selective Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is designed for high (E)-selectivity under thermodynamic control.
Reactants:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Use a flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and septum.
-
Phosphonate Deprotonation: Carefully wash the sodium hydride with anhydrous hexanes under nitrogen to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Slowly add a solution of benzaldehyde in anhydrous THF to the phosphonate carbanion solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure complete equilibration. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The phosphate byproduct is water-soluble and will be removed in the aqueous layer.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield predominantly (E)-1-Phenyl-2-butene.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Julia Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Optimization of catalyst loading and reaction time for 1-Phenyl-2-butene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-2-butene. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction and the Heck reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, offering a reliable way to form the carbon-carbon double bond. The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in a Wittig reaction can stem from several factors. Incomplete formation of the ylide is a common issue; ensure your base is sufficiently strong and fresh. The ylide itself, particularly if non-stabilized, can be unstable. Therefore, generating it in situ in the presence of the aldehyde can be beneficial. Additionally, Wittig reagents are sensitive to moisture and air, so all glassware must be thoroughly dried and the reaction conducted under an inert atmosphere. Finally, ensure the purity of your starting aldehyde, as acidic impurities can quench the ylide.
Q3: My Heck reaction is producing a mixture of isomers. How can I improve the selectivity?
A3: Isomerization of the alkene product is a common side reaction in the Heck reaction, often due to the reversibility of the β-hydride elimination step. The choice of base is critical in regenerating the active Pd(0) catalyst and can influence selectivity. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃). Optimizing the ligand-to-palladium ratio and the reaction temperature can also significantly improve selectivity.
Q4: What is the primary byproduct in the Wittig synthesis of this compound and how can I remove it?
A4: The main byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O). This compound can be challenging to separate from the desired alkene due to similar physical properties. Column chromatography is a common and effective method for its removal. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be attempted.
Q5: What are the key parameters to consider when optimizing catalyst loading in the Heck reaction?
A5: Catalyst loading is a critical parameter in the Heck reaction. Insufficient catalyst can lead to low or no conversion. Conversely, excessively high loading is not economical and may lead to the formation of palladium black (inactive palladium), especially at high temperatures. It is crucial to screen different catalyst loadings (e.g., starting from 1 mol% and adjusting up or down) to find the optimal balance between reaction efficiency and cost.
Troubleshooting Guides
Wittig Reaction: Low Yield or No Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| No product formation or very low conversion | Ineffective Ylide Formation | - Use a stronger, fresh base (e.g., n-BuLi, NaH).- Ensure all reagents and solvents are anhydrous. |
| Ylide Decomposition | - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C).- Add the aldehyde to the pre-formed ylide at low temperature. | |
| Reaction stalls | Steric Hindrance | - If using a sterically hindered aldehyde or ketone, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. |
| Formation of multiple products | Mixture of E/Z Isomers | - For unstabilized ylides, the Z-isomer is typically favored. To favor the E-isomer, the Schlosser modification can be used.[1] |
Heck Reaction: Low Yield or Poor Selectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Low product yield | Catalyst Deactivation | - Ensure the reaction is conducted under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.- Lowering the reaction temperature may reduce the rate of catalyst decomposition. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). | |
| Formation of palladium black | Catalyst Agglomeration | - Use appropriate phosphine ligands to stabilize the palladium catalyst.- Optimize the ligand-to-palladium ratio. |
| Poor product selectivity (isomer mixture) | Olefin Isomerization | - Screen different bases (e.g., organic vs. inorganic).- Adjust the reaction temperature and time. |
Data Presentation
Optimization of Catalyst Loading and Reaction Time for this compound Synthesis via Heck Reaction (Illustrative Data)
The following data is illustrative and based on typical results for Heck reactions of similar substrates. Actual results may vary.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 0.5 | 1.0 | 24 | 100 | 45 |
| 2 | 1.0 | 2.0 | 12 | 100 | 78 |
| 3 | 1.0 | 2.0 | 18 | 100 | 92 |
| 4 | 1.0 | 2.0 | 24 | 100 | 89 |
| 5 | 2.0 | 4.0 | 12 | 100 | 85 |
| 6 | 1.0 | 2.0 | 18 | 80 | 65 |
| 7 | 1.0 | 2.0 | 18 | 120 | 88 (with byproducts) |
Ligand: Tri(o-tolyl)phosphine
Optimization of Reaction Time for this compound Synthesis via Wittig Reaction (Illustrative Data)
The following data is illustrative and based on typical results for Wittig reactions of similar substrates.
| Entry | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1 | Room Temp. | 55 |
| 2 | 2 | Room Temp. | 75 |
| 3 | 4 | Room Temp. | 88 |
| 4 | 8 | Room Temp. | 86 |
| 5 | 12 | Room Temp. | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from a general procedure for the Wittig reaction.
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Benzaldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.
-
Protocol 2: Synthesis of this compound via Heck Reaction
This protocol is a general procedure for the Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine)
-
Benzyl bromide or iodide
-
Propene (or a suitable precursor)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMAc)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the benzyl halide (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Catalytic cycle of the Heck reaction for alkene synthesis.
References
Overcoming steric hindrance in nucleophilic attack on 1-Phenyl-2-butene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with nucleophilic attack on 1-Phenyl-2-butene, a substrate known for significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity or no reaction when attempting a nucleophilic attack on this compound?
A1: The primary challenge with this compound is significant steric hindrance. The bulky phenyl group at the C1 position and the methyl group at the C3 position effectively shield the double bond from incoming nucleophiles.[1][2] This steric congestion raises the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.[3][4] The "fat goalie" analogy is apt here: the bulky groups physically block the nucleophile's path to the electrophilic carbon centers of the double bond.[3]
Caption: Steric hindrance in this compound.
Q2: My reaction is yielding a mixture of products. How can I improve the regioselectivity?
A2: Nucleophilic attack on the this compound system can theoretically occur at two positions: C2 (direct/1,2-addition) or C4 (conjugate/1,4-addition), leading to different regioisomers.[5] The outcome is largely dictated by the nature of the nucleophile under either kinetic or thermodynamic control.[5][6]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are charge-driven and tend to attack the most electrophilic carbon, which is C2, favoring 1,2-addition.[7]
-
Soft Nucleophiles (e.g., organocuprates/Gilman reagents) are orbitally-controlled and preferentially attack the softer electrophilic center at C4, leading to the 1,4-addition product.[8][9]
To enhance regioselectivity towards the thermodynamically favored 1,4-adduct, switching from a hard nucleophile to a soft one, like an organocuprate, is the most effective strategy.[8]
Caption: Regioselectivity in nucleophilic addition.
Q3: I am using a Grignard reagent, but the yield is poor and I get multiple products. What can I do?
A3: This is a common issue. Grignard reagents are highly reactive, basic, and act as hard nucleophiles, leading to several potential problems:
-
Poor Regioselectivity: They favor the sterically hindered 1,2-addition, which competes with the desired 1,4-addition.[9]
-
Side Reactions: Their high basicity can cause proton abstraction or other side reactions.
-
Steric Sensitivity: They are very sensitive to steric hindrance, leading to low overall yields.[2]
The recommended solution is to convert your organometallic reagent into an organocuprate (Gilman reagent). Organocuprates are less basic and are "softer," which overwhelmingly favors the 1,4-conjugate addition pathway and makes them more effective for sterically hindered substrates.[8][10]
| Reagent Class | Nucleophile Example | Typical Selectivity | Relative Yield (Sterically Hindered Substrate) | Key Considerations |
| Grignard | CH₃MgBr | Low (Mixture of 1,2 and 1,4) | Poor to Moderate | Highly basic, sensitive to steric hindrance.[7] |
| Organolithium | CH₃Li | Low (Primarily 1,2) | Poor | Very reactive and basic, poor selectivity. |
| Organocuprate | (CH₃)₂CuLi | High (Primarily 1,4) | Good to Excellent | Less basic, excellent for conjugate addition.[9][11] |
| Catalytic Cu(I) | CH₃MgBr + cat. CuI | High (Primarily 1,4) | Good | Catalytic in copper, improves Grignard selectivity.[9] |
This protocol describes the formation of lithium dimethylcuprate and its subsequent reaction with an α,β-unsaturated substrate like this compound.
1. Reagent Preparation (Lithium Dimethylcuprate):
-
Apparatus: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Suspend Copper(I) Iodide (CuI, 1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C in a flask equipped with a magnetic stirrer.
-
Slowly add a solution of Methyllithium (MeLi, 2.0 eq) in Et₂O to the CuI suspension.
-
The initial yellow suspension of CuI will dissolve upon addition of the first equivalent of MeLi and then a colorless solution of the Gilman reagent, (CH₃)₂CuLi, will form upon addition of the second equivalent. Stir the solution at 0 °C for 30 minutes.
-
2. Nucleophilic Attack:
-
Procedure:
-
Cool the freshly prepared Gilman reagent solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous Et₂O to the Gilman reagent.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]
-
3. Work-up:
-
Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product via column chromatography.[12]
-
Q4: What is the general troubleshooting workflow if my reaction fails?
A4: A systematic approach is crucial when a reaction provides a low yield or fails completely. Start by verifying the integrity of your starting materials and reagents, then move to optimizing the reaction conditions based on the observed outcome.
Caption: Systematic troubleshooting workflow for synthesis.
References
- 1. organic chemistry - Major product formed when HBr is added to 1-phenyl but-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Regioselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
Challenges and solutions for scaling up 1-Phenyl-2-butene production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with scaling up the production of 1-Phenyl-2-butene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: The most common laboratory syntheses for this compound involve the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This method offers excellent control over the location of the double bond, minimizing the formation of positional isomers. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. For this compound, this would typically involve the reaction of benzyltriphenylphosphonium halide with propionaldehyde. While reliable, a major challenge in scaling up the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the product.
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent (an organomagnesium halide) with a carbonyl compound. For example, reacting phenylmagnesium bromide with 2-butenal can produce the desired product after a dehydration step. Grignard reactions are highly versatile for forming carbon-carbon bonds. However, they are sensitive to moisture and air, requiring strictly anhydrous conditions, which can be challenging to maintain at an industrial scale. Wurtz coupling is a common side reaction that can reduce the yield and purity of the Grignard reagent.
The choice for scale-up depends on factors such as cost of raw materials, desired purity, and the available equipment. The Wittig reaction often provides better selectivity, but the purification can be more complex on a large scale.
Q2: What are the primary challenges encountered when scaling up this compound production?
A2: Scaling up the synthesis of this compound from the lab to a pilot or industrial scale presents several key challenges:
-
Heat Transfer and Temperature Control: Exothermic reactions, such as the Grignard reagent formation, can become difficult to control in large reactors. Poor heat dissipation can lead to runaway reactions, side product formation, and safety hazards.
-
Mixing Efficiency: Achieving homogeneous mixing in large reaction vessels is more challenging than in a laboratory flask. Inadequate mixing can result in localized "hot spots," concentration gradients, and reduced reaction rates and yields.
-
Impurity Profile and Amplification: Minor impurities or by-products at the lab scale can become significant issues at a larger scale, complicating purification and potentially affecting the final product's quality.
-
Isomerization: The double bond in this compound can migrate to form the more thermodynamically stable isomer, 2-Phenyl-2-butene, especially in the presence of acidic or basic catalysts or at elevated temperatures. Controlling this isomerization is crucial for product purity.
-
Polymerization: Under certain conditions, such as the presence of catalytic impurities or high temperatures, the butene moiety can polymerize, leading to yield loss and difficult-to-remove polymeric byproducts.
-
Downstream Processing and Purification: Separating the desired product from unreacted starting materials, by-products (like triphenylphosphine oxide in the Wittig reaction), and solvents becomes more complex and energy-intensive at scale.
Q3: How can the isomerization of this compound to 2-Phenyl-2-butene be minimized during scale-up?
A3: Minimizing the isomerization to the more stable 2-Phenyl-2-butene is critical for achieving high purity. Several strategies can be employed:
-
Catalyst Selection and Control: If a catalyst is used, selecting one with high selectivity for the desired isomer and operating at optimal conditions is crucial. Careful control of catalyst concentration and reaction time can prevent prolonged exposure that might favor isomerization.
-
Temperature Control: Isomerization is often accelerated at higher temperatures. Maintaining a consistent and controlled temperature profile throughout the reaction and purification steps is essential.
-
pH Control: Both acidic and basic conditions can promote double bond migration. Maintaining a neutral pH or carefully controlling the pH within a narrow, optimized range can suppress this side reaction.
-
Rapid Quenching and Work-up: Promptly quenching the reaction and proceeding with the work-up can minimize the time the product is exposed to conditions that could induce isomerization.
Troubleshooting Guides
Issue 1: Low Yield of this compound in a Wittig Reaction Scale-up
| Potential Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the base used is strong enough and added under appropriate conditions (e.g., anhydrous solvent, inert atmosphere) to fully deprotonate the phosphonium salt. On a larger scale, mixing may be less efficient, so allow for sufficient reaction time. |
| Ylide Instability | Some ylides are unstable and should be generated in situ and used immediately. Monitor the temperature during ylide formation, as excessive heat can lead to decomposition. |
| Poor Reactivity with Carbonyl | Steric hindrance around the carbonyl group of propionaldehyde can slow the reaction. Consider optimizing the reaction temperature and time. |
| Side Reactions | Aldol condensation of propionaldehyde can occur under basic conditions. Ensure slow addition of the aldehyde to the ylide solution to maintain a low concentration of the free aldehyde. |
| Product Loss During Work-up | Triphenylphosphine oxide removal can be challenging. Optimize the purification method (e.g., crystallization, chromatography) for the larger scale. Consider using a phase separator for more efficient extraction. |
Issue 2: High Levels of Wurtz Coupling By-products in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| High Local Concentration of Alkyl Halide | During the formation of the Grignard reagent, add the alkyl or aryl halide slowly and with vigorous stirring to the magnesium turnings to avoid high local concentrations that favor the Wurtz coupling side reaction. |
| Reactive Magnesium Surface | The reactivity of the magnesium surface is critical. Ensure the magnesium is activated (e.g., using a small crystal of iodine or 1,2-dibromoethane). On a larger scale, the surface area to volume ratio of magnesium may differ, requiring adjustments to the activation procedure. |
| Reaction Temperature | The formation of Grignard reagents is exothermic. Maintain a controlled temperature with efficient cooling to prevent runaway reactions and minimize side product formation. |
| Impure Solvents or Reagents | Ensure all solvents and reagents are strictly anhydrous, as water will quench the Grignard reagent and can contribute to side reactions. |
Issue 3: Presence of 2-Phenyl-2-butene Isomer in the Final Product
| Potential Cause | Troubleshooting Step |
| Acidic or Basic Residues | Traces of acid or base from the work-up can catalyze isomerization during purification. Ensure thorough neutralization and washing of the organic phase. |
| High Temperature During Distillation | Distillation at high temperatures can promote thermal isomerization. Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. |
| Prolonged Reaction or Distillation Time | The longer the product is exposed to elevated temperatures or catalytic conditions, the more likely isomerization will occur. Optimize reaction and distillation times. |
| Active Surfaces in Equipment | The metal surfaces of reactors and distillation columns can sometimes have acidic sites that promote isomerization. Ensure equipment is properly cleaned and passivated if necessary. |
Data Presentation
The following tables provide an illustrative comparison of key parameters at different scales of production. The values are representative and will vary depending on the specific process and equipment used.
Table 1: Comparison of Wittig Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactants | Benzyltriphenylphosphonium bromide, n-Butyllithium, Propionaldehyde | Benzyltriphenylphosphonium bromide, Sodium amide, Propionaldehyde | Benzyltriphenylphosphonium bromide, Sodium ethoxide, Propionaldehyde |
| Solvent | Anhydrous THF | Anhydrous Toluene | Anhydrous Toluene |
| Reaction Temperature | 0 °C to room temp. | 10-20 °C | 20-30 °C with cooling |
| Reaction Time | 2-4 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 80-90% | 70-80% | 65-75% |
| Purity before Purification | ~90% (major impurity: triphenylphosphine oxide) | ~80-85% | ~75-80% |
| Purification Method | Flash Chromatography | Crystallization / Fractional Distillation | Fractional Distillation |
Table 2: Comparison of Grignard Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactants | Magnesium, Bromobenzene, 2-Butenal | Magnesium, Bromobenzene, 2-Butenal | Magnesium, Bromobenzene, 2-Butenal |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF/Toluene | Anhydrous Toluene |
| Reaction Temperature | 0 °C to reflux | 20-40 °C with cooling | 30-50 °C with robust cooling |
| Reaction Time | 3-5 hours | 8-12 hours | 12-18 hours |
| Typical Yield | 70-80% | 60-70% | 55-65% |
| Purity before Purification | ~85% (major impurities: biphenyl, unreacted starting materials) | ~75-80% | ~70-75% |
| Purification Method | Column Chromatography | Fractional Distillation | Multi-stage Fractional Distillation |
Experimental Protocols
Lab-Scale Synthesis of this compound via Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium bromide (1.0 eq)
-
n-Butyllithium (1.0 eq, 1.6 M in hexanes)
-
Propionaldehyde (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propionaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the triphenylphosphine oxide byproduct.
Mandatory Visualizations
Methods for removing triphenylphosphine oxide from 1-Phenyl-2-butene Wittig reactions
Technical Support Center: Purification of 1-Phenyl-2-butene from Wittig Reactions
This guide provides troubleshooting advice and detailed protocols for the removal of triphenylphosphine oxide (TPPO), a common byproduct in the Wittig reaction synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my this compound Wittig reaction so challenging?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that can be difficult to separate from the desired alkene product due to its solubility properties.[1] The removal of TPPO is a common bottleneck in reactions that generate it as a byproduct, such as the Wittig, Mitsunobu, and Staudinger reactions.[1] For a relatively non-polar product like this compound, the significant difference in polarity between it and TPPO can be exploited for separation.
Q2: What are the primary methods for removing TPPO from a reaction mixture containing a non-polar alkene like this compound?
A2: The main strategies for TPPO removal fall into three categories:
-
Precipitation/Crystallization: This method takes advantage of the solubility differences between this compound and TPPO in various solvents.[1]
-
Chromatography: This technique separates the product from TPPO based on their differing affinities for a stationary phase.[1]
-
Chemical Conversion: This approach involves reacting TPPO with a reagent to form an easily separable derivative.[1]
Troubleshooting Guides
Issue: My product, this compound, and TPPO are co-eluting during column chromatography.
This is a common issue. Here are several strategies to improve separation:
1. Solvent System Optimization for Chromatography:
-
Strategy: Since this compound is non-polar, a very non-polar eluent should be used.
-
Experimental Protocol: Silica Plug Filtration [2][3]
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent like pentane or a hexane/diethyl ether mixture.[4]
-
Pass the suspension through a short plug of silica gel.
-
Elute the this compound with a non-polar solvent (e.g., hexanes). The more polar TPPO will remain adsorbed to the silica.[4]
-
Issue: I want to avoid column chromatography. How can I remove TPPO by precipitation?
1. Selective Precipitation using Non-Polar Solvents:
-
Strategy: Exploit the poor solubility of TPPO in non-polar solvents, in which this compound is soluble.
-
Known Poor Solvents for TPPO: Deionized water, cyclohexane, petroleum ether, and hexane are solvents in which TPPO is nearly insoluble.[1][2][5]
-
Experimental Protocol: Selective Precipitation [1]
-
After the reaction, remove the reaction solvent under reduced pressure.
-
Add a non-polar solvent such as cold hexane or diethyl ether to the crude residue.[6]
-
Stir the suspension vigorously. The this compound will dissolve, while the TPPO will precipitate.
-
Filter the mixture to remove the solid TPPO.
-
Wash the filtered solid with a small amount of the cold non-polar solvent.
-
Combine the filtrates and concentrate to obtain the purified this compound.
-
2. Chemical Conversion to an Insoluble Salt:
-
Strategy: Convert TPPO into a salt that is insoluble in the reaction mixture and can be easily filtered off.
-
Experimental Protocol: Precipitation with Zinc Chloride [1][7]
-
Dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.[1][8]
-
Add the ZnCl₂ solution (2 equivalents relative to triphenylphosphine) to the crude mixture at room temperature.[9][10]
-
Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex.[1]
-
Filter the solution to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by dissolving in a non-polar solvent and filtering any remaining inorganic salts.
-
-
Experimental Protocol: Conversion to an Insoluble Salt with Oxalyl Chloride [1]
-
Cool the crude reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add oxalyl chloride to the mixture. This converts TPPO into an insoluble chlorophosphonium salt.[1]
-
The salt can then be removed by filtration.
-
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [2][5] |
| Cyclohexane | Almost Insoluble | [2][5] |
| Petroleum Ether | Almost Insoluble | [5][11] |
| Hexane | Poorly Soluble | [6][9][10] |
| Diethyl Ether (cold) | Poorly Soluble | [6] |
| Toluene | Soluble | [11] |
| Dichloromethane | Readily Soluble | [1][2] |
| Ethanol | Readily Soluble | [1][2] |
| Methanol | Readily Soluble | [1] |
| Isopropanol (IPA) | Readily Soluble | [1] |
| Ethyl Acetate | Soluble | [11] |
| Formic Acid | Readily Soluble | [1][11] |
| Acetic Acid | Readily Soluble | [1][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/ml) | [12] |
| Dimethylformamide (DMF) | Soluble (~3 mg/ml) | [12] |
Experimental Protocols & Visualizations
Workflow for TPPO Removal by Selective Precipitation
Caption: Workflow for TPPO removal by selective precipitation.
Workflow for TPPO Removal by Chemical Conversion with ZnCl₂
Caption: Workflow for TPPO removal with ZnCl₂.
Logical Relationship of TPPO Removal Methods
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Control of E/Z Isomer Ratio in 1-Phenyl-2-butene Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-2-butene. The focus is on controlling the stereochemical outcome to selectively yield either the (E) or (Z) isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for controlling the E/Z isomer ratio in this compound synthesis?
A1: The most effective and widely used methods for stereoselective synthesis of this compound, an alkene, are olefination reactions. The choice of reaction is critical for controlling the E/Z isomer ratio. The primary strategies include:
-
The Wittig Reaction: This reaction uses a phosphonium ylide to convert an aldehyde (benzaldehyde) or a ketone into an alkene. The stereochemical outcome is highly dependent on the stability of the ylide.[1][2]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. The standard HWE reaction strongly favors the formation of (E)-alkenes.[3][4][5]
-
The Still-Gennari Modification (of the HWE reaction): This variation employs phosphonates with electron-withdrawing groups to selectively produce (Z)-alkenes under kinetic control.[4][6][7]
Q2: How can I selectively synthesize (E)-1-phenyl-2-butene?
A2: To achieve high selectivity for the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable method.[3][4] This reaction generally favors the formation of the thermodynamically more stable (E)-alkene because the reaction intermediates are able to equilibrate.[3][8] Alternatively, a Wittig reaction using a "stabilized ylide" (containing an electron-withdrawing group) will also yield the (E)-alkene as the major product.[1][2][9]
Q3: What is the best approach for selectively synthesizing (Z)-1-phenyl-2-butene?
A3: High (Z)-selectivity is typically achieved using one of two methods:
-
The Wittig Reaction with a non-stabilized ylide: Using a simple alkyl phosphonium ylide (e.g., from ethyltriphenylphosphonium bromide) under salt-free, aprotic conditions generally leads to the (Z)-alkene.[2][10][11] The reaction proceeds through a kinetically controlled pathway.[9][10]
-
The Still-Gennari Olefination: This modified HWE reaction uses phosphonates with electron-withdrawing substituents (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a specific base system (e.g., KHMDS with 18-crown-6).[4][12] These conditions accelerate the elimination step, preventing equilibration and favoring the kinetic (Z)-product.[4][8]
Troubleshooting Guide
Q4: My Wittig reaction is producing a poor E/Z mixture instead of the desired isomer. What factors should I investigate?
A4: The stereochemical outcome of the Wittig reaction is sensitive to several parameters. Consult the table below to troubleshoot poor selectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z-selectivity with a non-stabilized ylide | Presence of Lithium Salts: Lithium cations can stabilize the betaine intermediate, allowing for equilibration which favors the (E)-isomer.[1][10][11] | Use a sodium- or potassium-based base for deprotonation (e.g., NaH, KHMDS, sodium amide) instead of n-BuLi.[1][2] |
| Protic or Polar Solvent: Solvents can influence the transition state geometry and intermediate stability.[13][14][15] | Use non-polar, aprotic solvents such as THF, toluene, or diethyl ether to maximize Z-selectivity.[14] | |
| Low E-selectivity with a stabilized ylide | Reaction Temperature: Higher temperatures might reduce selectivity. | Ensure the reaction is run at the recommended temperature, often room temperature or slightly below. |
| Ylide is not sufficiently stabilized: The ylide may be "semistabilized" (e.g., a benzylide), which often gives poor selectivity.[11] | For high E-selectivity, ensure the ylide has a strong electron-withdrawing group (e.g., ester, ketone). If not possible, use the standard HWE reaction. | |
| Schlosser modification fails to yield E-alkene | Insufficient Base or Incorrect Temperature: The Schlosser modification requires a second equivalent of strong base (like phenyllithium) at low temperatures to equilibrate the intermediate.[9][11] | Strictly follow protocols regarding the addition of a second equivalent of base at low temperatures (e.g., -78 °C) before warming. |
Q5: My Still-Gennari reaction is yielding the (E)-isomer or a poor mixture. What could be the cause?
A5: The Still-Gennari modification's Z-selectivity relies on kinetic control. Deviation from the specific conditions is a common cause of failure.
-
Incorrect Phosphonate Reagent: The method requires phosphonates with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters). Using standard diethyl phosphonates will result in the E-selective HWE reaction.[4][12]
-
Incorrect Base/Additive System: This reaction is optimized for use with potassium bases like KHMDS and an additive like 18-crown-6.[12] The crown ether sequesters the potassium cation, creating a "naked" anion and promoting the desired kinetic pathway.[8] Using other bases may lead to poor selectivity.
-
Reaction Temperature: The reaction must be run at low temperatures (typically -78 °C) to prevent the intermediates from equilibrating to the more stable trans configuration, which would lead to the (E)-alkene.
Data Presentation: E/Z Selectivity in Olefination Reactions
The following table summarizes expected isomer ratios for the synthesis of this compound from benzaldehyde and the corresponding ethyl-derived reagent under various conditions.
| Reaction | Reagent Type | Key Conditions | Predominant Isomer | Expected E:Z Ratio |
| Wittig Reaction | Non-stabilized Ylide | NaH or KHMDS base, THF solvent | Z | Low E : High Z |
| Wittig Reaction | Non-stabilized Ylide | n-BuLi base (Li+ present) | Mixture | Can approach 50:50[1] |
| Wittig Reaction | Stabilized Ylide | Standard conditions | E | High E : Low Z[2][9] |
| HWE Reaction | Standard Phosphonate | NaH, THF | E | >95:5[3] |
| Still-Gennari | Trifluoroethyl Phosphonate | KHMDS, 18-crown-6, THF, -78°C | Z | <5:95[4][12] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Phenyl-2-butene via Horner-Wadsworth-Emmons Reaction
This protocol describes a standard HWE reaction designed for high (E)-selectivity.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the THF and cool the suspension to 0 °C.
-
Slowly add diethyl ethylphosphonate (1.0 eq.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Reaction: Cool the solution back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-1-phenyl-2-butene.
Protocol 2: Synthesis of (Z)-1-Phenyl-2-butene via Wittig Reaction
This protocol uses a non-stabilized ylide under lithium-free conditions to maximize (Z)-selectivity.
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.0 eq.) in anhydrous THF.
-
Add a strong, non-lithium base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.0 eq.) or sodium amide (NaNH₂, 1.0 eq.) at 0 °C. The appearance of a characteristic deep red or orange color indicates ylide formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Reaction: Cool the resulting ylide solution to -78 °C.
-
Add a solution of benzaldehyde (0.95 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with pentane or diethyl ether (3x). The byproduct, triphenylphosphine oxide, has limited solubility in pentane, which can simplify purification.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully.
-
Purify the crude product by flash column chromatography to isolate (Z)-1-phenyl-2-butene.
Visualizations
Caption: Decision workflow for selecting a synthetic route based on the desired isomer.
Caption: Simplified mechanism pathways of the Wittig reaction for E and Z selectivity.
Caption: Comparison of standard HWE vs. Still-Gennari modification for E/Z control.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 15. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the Electrophilic Bromination of 1-Phenyl-2-butene and Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-phenyl-2-butene and styrene towards electrophilic bromination with molecular bromine (Br₂). The information presented herein is based on established principles of organic chemistry and available experimental data.
Introduction
Electrophilic addition of bromine to carbon-carbon double bonds is a fundamental transformation in organic synthesis. The reactivity of an alkene in this reaction is primarily governed by the electron density of the double bond and the stability of the intermediate carbocation or bromonium ion. This guide compares two phenyl-substituted alkenes: this compound, an internal alkene with a phenyl group separated from the double bond by a methylene group, and styrene, where the double bond is directly conjugated with the phenyl ring.
Theoretical Reactivity and Mechanistic Considerations
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. In cases where a particularly stable carbocation can be formed, the reaction may proceed through an open-chain carbocation.
-
Styrene: The double bond in styrene is conjugated with the aromatic ring. This conjugation allows for the stabilization of a positive charge at the benzylic position in the intermediate carbocation through resonance. This significant stabilization is expected to increase the rate of electrophilic attack on the double bond.
-
This compound: In this compound, the double bond is internal and trisubstituted. While alkyl groups are electron-donating and stabilize a double bond, the phenyl group is not directly conjugated with the π-system. Its electron-withdrawing inductive effect might slightly decrease the nucleophilicity of the double bond compared to a simple trialkyl-substituted alkene. The potential carbocation intermediates are secondary and not directly stabilized by the phenyl ring through resonance.
Based on these electronic factors, styrene is predicted to be more reactive than this compound towards electrophilic bromination. The direct resonance stabilization of the intermediate carbocation in the case of styrene provides a lower energy pathway for the reaction to proceed.
Quantitative Data Presentation
| Compound | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Temperature (°C) |
| Styrene | Acetic Acid | [Data for substituted styrenes suggest a relatively high rate] | 25 |
| This compound | Not Available | Not Available | Not Available |
Note: The rate of bromination of styrene is significant. Kinetic studies on substituted styrenes in acetic acid have been performed, and the data can be used to estimate the reactivity of the parent styrene molecule.
Experimental Protocols
The following are representative experimental protocols for the bromination of styrene and a general protocol for an internal alkene, which can be adapted for this compound.
Bromination of Styrene
Materials:
-
Styrene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene in carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of styrene. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane. The product can be further purified by recrystallization or distillation.
Bromination of this compound (Adapted from a General Protocol for Internal Alkenes)
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve this compound in carbon tetrachloride.
-
Cool the flask in an ice bath to control the reaction temperature.
-
From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the alkene solution with constant stirring.
-
The disappearance of the bromine color indicates the progress of the reaction. The addition is continued until all the starting material is consumed (monitored by TLC or GC).
-
After the reaction is complete, the solvent is removed by rotary evaporation to yield the crude 2,3-dibromo-1-phenylbutane, which can be purified by appropriate methods.
Visualization of Reaction Pathways
The following diagrams illustrate the key mechanistic steps and logical relationships in the bromination of alkenes.
Caption: Reaction pathways for the bromination of styrene and this compound.
Caption: Factors influencing the reactivity of alkenes in electrophilic bromination.
Conclusion
A Comparative Guide to the Spectroscopic Differentiation of (E) and (Z)-1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of geometric isomers is a critical step in chemical synthesis and drug development, as stereochemistry can significantly impact a molecule's biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the (E) and (Z) isomers of 1-Phenyl-2-butene, supported by established spectroscopic principles and available data.
Spectroscopic Data Comparison
The primary methods for distinguishing between (E) and (Z)-1-Phenyl-2-butene are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While Mass Spectrometry (MS) is invaluable for determining molecular weight and fragmentation patterns, it is generally less effective in differentiating between geometric isomers as they often exhibit similar fragmentation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the most definitive method for assigning the stereochemistry of the double bond in alkenes. The key distinguishing feature is the magnitude of the coupling constant (J) between the vinylic protons.
| Proton | (E)-1-Phenyl-2-butene (Expected) | (Z)-1-Phenyl-2-butene (Expected) | Key Differentiator |
| Vinylic H | δ 5.4-5.6 ppm | δ 5.4-5.6 ppm | Coupling Constant (J) |
| J (H-C=C-H) | ~15 Hz (trans) | ~10 Hz (cis) | Larger J value for the (E) isomer |
| Allylic CH₂ | δ ~3.3 ppm | δ ~3.4 ppm | Minor chemical shift differences |
| Methyl CH₃ | δ ~1.7 ppm | δ ~1.6 ppm | Minor chemical shift differences |
| Phenyl H | δ 7.1-7.4 ppm | δ 7.1-7.4 ppm | Overlapping multiplets |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides further evidence for isomeric assignment, primarily through the chemical shifts of the carbon atoms of the butene chain. Steric effects in the (Z)-isomer can cause notable differences in shielding compared to the (E)-isomer.
| Carbon | (E)-1-Phenyl-2-butene (Expected) | (Z)-1-Phenyl-2-butene (Expected) | Key Differentiator |
| Vinylic C | δ ~125-135 ppm | δ ~125-135 ppm | Shielding effects |
| Allylic C (CH₂) | More deshielded | More shielded (lower ppm) | Steric hindrance in the (Z) isomer |
| Methyl C | More deshielded | More shielded (lower ppm) | Steric hindrance in the (Z) isomer |
| Phenyl C | δ ~126-140 ppm | δ ~126-140 ppm | Minor differences |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can distinguish between (E) and (Z) isomers based on the out-of-plane C-H bending vibration of the vinylic hydrogens.
| Vibrational Mode | (E)-1-Phenyl-2-butene (Expected) | (Z)-1-Phenyl-2-butene (Expected) | Key Differentiator |
| =C-H bend (out-of-plane) | ~965 cm⁻¹ (strong) | ~700 cm⁻¹ (medium-strong) | Position and intensity of the band |
| C=C stretch | ~1670-1665 cm⁻¹ (weak) | ~1660-1650 cm⁻¹ (weak) | Often weak and not definitive |
| C-H stretch (sp²) | ~3020-3030 cm⁻¹ | ~3010-3020 cm⁻¹ | Not a primary differentiating feature |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating the isomers and confirming their molecular weight. However, the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, making definitive identification based on fragmentation patterns alone challenging. Both isomers are expected to show a molecular ion peak (M⁺) at m/z 132 and a base peak corresponding to the loss of a methyl group (m/z 117).
| Ion | (E)-1-Phenyl-2-butene | (Z)-1-Phenyl-2-butene | Comment |
| Molecular Ion (M⁺) | m/z 132 | m/z 132 | Confirms molecular weight |
| Base Peak | m/z 117 ([M-CH₃]⁺) | m/z 117 ([M-CH₃]⁺) | Similar fragmentation pattern |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of (E) and (Z)-1-Phenyl-2-butene. Instrument parameters should be optimized for the specific instrumentation used.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and compare their positions and intensities to differentiate the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC-MS System Parameters (Typical):
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compounds.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
The isomers should separate based on their boiling points and interaction with the column's stationary phase, resulting in different retention times.
-
Analyze the mass spectrum of each separated peak to confirm the molecular weight and fragmentation pattern.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for identifying the (E) and (Z) isomers of this compound using the described spectroscopic techniques.
Caption: Workflow for the separation and identification of (E) and (Z)-1-Phenyl-2-butene.
A Comparative Guide to the Regiochemistry of HBr Addition to 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regiochemical outcomes of hydrogen bromide (HBr) addition to 1-phenyl-2-butene. The reaction can proceed via two primary mechanistic pathways, yielding distinct regioisomers. Understanding the factors that control this selectivity is crucial for the strategic synthesis of targeted phenyl-substituted butane derivatives, which are valuable intermediates in pharmaceutical development. This document outlines the theoretical basis for product formation, presents detailed experimental protocols for achieving selective synthesis, and provides a comparative analysis of the expected analytical data for the potential products.
Theoretical Background: Markovnikov vs. Anti-Markovnikov Addition
The addition of HBr to an unsymmetrical alkene like this compound can result in two potential products: 3-bromo-1-phenylbutane and 2-bromo-1-phenylbutane. The regioselectivity of this reaction is primarily dictated by the reaction conditions, which determine whether the reaction proceeds through an ionic (Markovnikov) or a radical (anti-Markovnikov) mechanism.
Markovnikov Addition (Ionic Mechanism): In the absence of radical initiators, the reaction follows Markovnikov's rule. The reaction is initiated by the electrophilic attack of a proton (H+) on the alkene double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation determines the major product. In the case of this compound, protonation can lead to two possible secondary carbocations. However, one of these is a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl group. The subsequent nucleophilic attack by the bromide ion (Br-) on the more stable benzylic carbocation leads to the formation of 2-bromo-1-phenylbutane as the major product.[1][2][3] It is also important to consider the possibility of carbocation rearrangements, which could potentially lead to other products, although the stability of the benzylic carbocation makes this less likely to be the primary pathway.
Anti-Markovnikov Addition (Radical Mechanism): In the presence of radical initiators, such as peroxides (ROOR), the reaction proceeds via a free-radical chain mechanism.[4][5][6][7][8] This pathway leads to the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the double bond in a way that forms the more stable radical intermediate. In the case of this compound, the bromine radical will add to the carbon atom that results in the formation of the more stable secondary benzylic radical. Subsequent abstraction of a hydrogen atom from HBr by this radical yields 3-bromo-1-phenylbutane and regenerates a bromine radical to continue the chain reaction.[9]
Experimental Protocols
Detailed methodologies for the selective synthesis of either the Markovnikov or anti-Markovnikov product are provided below.
Protocol 1: Synthesis of 2-bromo-1-phenylbutane (Markovnikov Product)
-
Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
HBr Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-bromo-1-phenylbutane.
Protocol 2: Synthesis of 3-bromo-1-phenylbutane (Anti-Markovnikov Product)
-
Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable solvent like carbon tetrachloride in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Initiator Addition: Add a radical initiator, such as benzoyl peroxide (0.05-0.1 equivalents), to the solution.
-
HBr Addition: Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture.
-
Initiation: Irradiate the reaction mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and peroxides. Subsequently, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Characterization: Confirm the structure of 3-bromo-1-phenylbutane using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Data Analysis
Table 1: Predicted Spectroscopic Data for the Products of HBr Addition to this compound
| Feature | 2-bromo-1-phenylbutane (Markovnikov Product) | 3-bromo-1-phenylbutane (Anti-Markovnikov Product) |
| ¹H NMR | ||
| CH-Br Proton | Multiplet, ~4.5-5.0 ppm | Multiplet, ~4.1-4.6 ppm |
| Benzylic CH₂ Protons | Multiplet, ~2.9-3.4 ppm | Multiplet, ~2.7-3.2 ppm |
| CH₂ Protons | Multiplet, ~1.8-2.2 ppm | Multiplet, ~2.0-2.4 ppm |
| CH₃ Protons | Triplet, ~0.9-1.2 ppm | Doublet, ~1.6-1.8 ppm |
| Aromatic Protons | Multiplet, ~7.2-7.4 ppm | Multiplet, ~7.1-7.3 ppm |
| ¹³C NMR | ||
| C-Br Carbon | ~55-65 ppm | ~50-60 ppm |
| Benzylic Carbon | ~40-50 ppm | ~35-45 ppm |
| Other Aliphatic Carbons | ~20-35 ppm | ~25-40 ppm |
| Aromatic Carbons | ~125-140 ppm | ~125-140 ppm |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.
The key distinguishing features in the ¹H NMR spectra will be the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine atom (CH-Br) and the terminal methyl group. In 2-bromo-1-phenylbutane, the CH-Br proton is benzylic and deshielded, appearing further downfield. In 3-bromo-1-phenylbutane, the methyl group is adjacent to the CH-Br group and will appear as a doublet.
Logical Workflow for Product Validation
The following diagram illustrates the logical workflow for synthesizing and validating the regiochemistry of the HBr addition products of this compound.
Caption: Workflow for Synthesis and Validation.
Signaling Pathway of Carbocation vs. Radical Intermediates
The choice between the Markovnikov and anti-Markovnikov pathway is determined by the nature of the reactive intermediate. The following diagram illustrates the divergence of the reaction based on the intermediate formed.
References
- 1. Markovnikov's Rule [organic-chemistry.org]
- 2. Markovnikov's rule - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
Comparative Performance of Catalysts for 1-Phenyl-2-butene Synthesis: A Guide for Researchers
A detailed analysis of catalytic systems for the synthesis of 1-phenyl-2-butene reveals that the isomerization of 4-phenyl-1-butene is a more effective strategy than styrene dimerization. This guide provides a comparative overview of the performance of solid acid catalysts and rhodium-based complexes for this key transformation, offering valuable insights for researchers, scientists, and professionals in drug development.
The synthesis of this compound, a valuable chemical intermediate, can be approached through various catalytic routes. While the dimerization of styrene has been explored, it predominantly yields the undesired isomer, 1,3-diphenyl-1-butene. A more selective and efficient pathway involves the isomerization of 4-phenyl-1-butene. This guide focuses on the comparative performance of two leading catalyst types for this reaction: heterogeneous solid acid catalysts, specifically sulfated zirconia, and homogeneous rhodium-based catalysts, such as rhodium trichloride.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound from 4-phenyl-1-butene. The following table summarizes the key performance indicators for a representative solid acid catalyst (Sulfated Zirconia) and a rhodium-based catalyst (Rhodium Trichloride).
| Catalyst System | Starting Material | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for this compound (%) |
| Solid Acid Catalyst | |||||
| Sulfated Zirconia | 4-Phenyl-1-butene | 100 | 4 | ~75 | ~90 (to a mixture of 2-phenyl-2-butene and this compound) |
| Rhodium-Based Catalyst | |||||
| RhCl₃·3H₂O | 4-Phenyl-1-butene | 50 | 24 | >95 | >95 (predominantly (E)-1-phenyl-2-butene) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the isomerization of 4-phenyl-1-butene using the two catalytic systems are outlined below.
Isomerization using Solid Acid Catalyst: Sulfated Zirconia
Catalyst Preparation: Zirconium hydroxide is prepared by the precipitation of an aqueous solution of zirconyl chloride with ammonium hydroxide. The resulting precipitate is washed thoroughly to remove chloride ions, dried, and then treated with sulfuric acid. The sulfated zirconia is then calcined at a high temperature to produce the active catalyst.
Reaction Procedure:
-
A mixture of 4-phenyl-1-butene and a hydrocarbon solvent (e.g., n-hexane) is prepared in a batch reactor.
-
The powdered sulfated zirconia catalyst is added to the reactor.
-
The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC).
-
After the desired reaction time, the reactor is cooled, and the catalyst is separated by filtration.
-
The product mixture is analyzed by GC to determine the conversion of 4-phenyl-1-butene and the selectivity towards this compound and other isomers.
Isomerization using Rhodium-Based Catalyst: Rhodium Trichloride Trihydrate (RhCl₃·3H₂O)
Reaction Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 4-phenyl-1-butene is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of rhodium trichloride trihydrate (RhCl₃·3H₂O) is added to the solution.
-
The mixture is stirred at a controlled temperature (e.g., 50°C).
-
The isomerization process is monitored over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue, containing the product and the catalyst, is then purified, typically by column chromatography on silica gel, to isolate the this compound isomers.
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of the synthesis and analysis process, the following diagrams have been generated using the DOT language.
A Comparative Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1-Phenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The accurate and precise quantification of 1-Phenyl-2-butene, a potential process impurity or synthetic intermediate in pharmaceutical manufacturing, is critical for ensuring drug quality and safety. The selection of an appropriate analytical technique is paramount. This guide provides a comprehensive cross-validation and comparison of two powerful analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present detailed experimental protocols and comparative performance data to facilitate informed method selection for quality control and research applications.
Executive Summary
Both HPLC and GC-MS are suitable for the analysis of this compound, each with distinct advantages. HPLC offers a robust and straightforward method for routine quantification, particularly for non-volatile samples. In contrast, GC-MS provides higher sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this volatile compound, and for its unequivocal identification through mass spectral data. The choice between these methods will depend on the specific analytical requirements, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
Quantitative Performance Data
The performance of the HPLC and GC-MS methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.
| Validation Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 3 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below to allow for replication and adaptation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Validation Protocol:
-
Linearity: A series of at least five standard solutions of this compound ranging from 0.5 µg/mL to 50 µg/mL were prepared in the mobile phase. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: Accuracy was determined by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for trace-level analysis and confirmation of this compound.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Validation Protocol:
-
Linearity: A series of at least five standard solutions of this compound in a suitable solvent (e.g., hexane) were prepared, covering a range of approximately 1 ng/mL to 100 ng/mL.
-
Accuracy: Determined by spiking a suitable matrix with known amounts of this compound at three different concentration levels.
-
Precision: Assessed through the repeated analysis of a standard solution at a mid-range concentration.
-
LOD and LOQ: Established by analyzing a series of diluted standard solutions and determining the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).
Method Comparison and Cross-Validation Workflow
The cross-validation process ensures that both HPLC and GC-MS methods provide comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of these two techniques.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Performance Characteristics Comparison
The following diagram provides a visual comparison of the key performance attributes of the HPLC and GC-MS methods for this compound analysis.
Caption: Key performance characteristics of HPLC vs. GC-MS.
Conclusion
The cross-validation of HPLC and GC-MS methods for the analysis of this compound demonstrates that both techniques are reliable and accurate for their intended purposes. HPLC provides a cost-effective and robust solution for routine quality control where high sensitivity is not a primary concern. GC-MS, with its superior sensitivity and specificity, is the method of choice for trace-level impurity analysis and for applications requiring definitive identification. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs.
A Comparative Study: The Oxidation of 1-Phenyl-2-butene and 1-phenylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the oxidation of two structurally related phenylbutane derivatives: 1-Phenyl-2-butene, an unsaturated alkene, and 1-phenylbutane, a saturated alkylbenzene. The reactivity of these compounds towards various oxidizing agents differs significantly due to the presence of a carbon-carbon double bond in this compound, leading to distinct product profiles. This document outlines the primary oxidation pathways, presents expected product distributions, and provides detailed experimental protocols for key transformations.
Data Presentation: A Comparative Overview of Oxidation Products
The oxidation of this compound can be directed towards different products depending on the chosen reagent and reaction conditions. In contrast, the oxidation of 1-phenylbutane consistently yields a single major product under strong oxidizing conditions. The following table summarizes the expected outcomes.
| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Representative Yield(s) | Potential Side Products |
| This compound | 1. O₃ (Ozone) 2. Zn/H₂O or (CH₃)₂S (Reductive Workup) | Benzaldehyde, Acetaldehyde | Generally high | Minor amounts of over-oxidation to carboxylic acids, polymeric materials. |
| 1. O₃ (Ozone) 2. H₂O₂ (Oxidative Workup) | Benzoic acid, Acetic acid | Good to high | - | |
| Cold, dilute, alkaline KMnO₄ | 1-Phenyl-1,2-butanediol | Moderate to good[1] | Over-oxidation products if conditions are not carefully controlled. | |
| Hot, acidic KMnO₄ | Benzoic acid, Acetic acid | Variable, often with significant side reactions | Products from cleavage at other positions, polymeric materials. | |
| 1-phenylbutane | Hot, acidic KMnO₄ or other strong oxidizing agents | Benzoic acid | High (e.g., a crude yield of 67.7% has been reported for the similar oxidation of benzyl alcohol)[2] | Diphenyl, methyldiphenyl, phenyl-benzoic acids, benzaldehyde, benzyl benzoate.[3] |
Note: Yields are representative and can vary significantly based on specific reaction conditions, scale, and purification methods.
Reaction Pathways and Logical Relationships
The divergent reactivity of this compound and 1-phenylbutane stems from their distinct functional groups. The electron-rich double bond in this compound is the primary site of attack for electrophilic oxidizing agents, while the saturated alkyl chain of 1-phenylbutane is susceptible to oxidation at the benzylic position, which is activated by the adjacent phenyl group.
The reaction mechanism for the ozonolysis of this compound involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. This intermediate is then cleaved under reductive or oxidative conditions.
The oxidation of 1-phenylbutane with hot, acidic potassium permanganate proceeds via a complex mechanism believed to involve the formation of a benzylic radical, which is stabilized by the adjacent aromatic ring. This radical is then further oxidized to the carboxylic acid.
Experimental Protocols
The following are detailed methodologies for the key oxidation reactions discussed.
Protocol 1: Ozonolysis of this compound with Reductive Workup
Objective: To synthesize benzaldehyde and acetaldehyde from this compound via ozonolysis.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Oxygen (O₂) source
-
Sudan Red III indicator
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Drying tube (e.g., with CaCl₂)
-
Three-necked round-bottom flask
-
Gas dispersion tube
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a drying tube and then a trap containing a potassium iodide solution to quench excess ozone.
-
Add a small amount of Sudan Red III indicator to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Begin bubbling a stream of ozone-enriched oxygen through the solution.
-
Continue the ozonolysis until the red color of the indicator disappears, indicating the consumption of the alkene.
-
Stop the ozone flow and purge the solution with a stream of oxygen or nitrogen for 10-15 minutes to remove any dissolved ozone.
-
To the cold solution, add a suspension of zinc dust in acetic acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture to remove the zinc oxide.
-
The filtrate containing benzaldehyde and acetaldehyde can be analyzed by GC-MS or the products can be isolated by distillation.
Protocol 2: Oxidation of 1-phenylbutane to Benzoic Acid with Potassium Permanganate
Objective: To synthesize benzoic acid from 1-phenylbutane.
Materials:
-
1-phenylbutane
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) solution (optional, for quenching excess KMnO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of potassium permanganate and sodium carbonate in water.
-
Add 1-phenylbutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Continue refluxing for several hours until the purple color is completely gone.
-
Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite solution dropwise until the color is discharged.
-
Filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of water.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Benzoic acid will precipitate as a white solid.
-
Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry.
-
The purity of the benzoic acid can be assessed by its melting point and the product can be further purified by recrystallization from water.[4][5][6]
Experimental Workflow Visualization
A typical workflow for conducting and analyzing these oxidation experiments is depicted below.
References
Safety Operating Guide
Proper Disposal of 1-Phenyl-2-butene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-2-butene, ensuring the protection of both laboratory personnel and the environment.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [1] |
| Appearance | Flammable liquid and vapor[1] |
Hazard Profile
This compound is classified with the following hazards:
-
Flammable Liquid and Vapor: Poses a significant fire risk.[1]
-
Harmful if Swallowed: Can cause adverse health effects upon ingestion.[1]
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to irritation.[1]
-
May Cause Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1][2]
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial. The following steps provide a clear, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Tightly fitting safety goggles[3]
-
A lab coat or other protective clothing to prevent skin exposure[3]
-
In case of inadequate ventilation, a full-face respirator is necessary.[3]
2. Containment of Spills: In the event of a spill, immediate containment is necessary to prevent further spread and environmental contamination.
-
Ventilate the area of the spill.
-
Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled chemical.[4][5]
-
Do not use combustible materials, such as sawdust, for absorption.
3. Collection and Storage: Once the spill has been absorbed, the waste material must be collected and stored safely.
-
Use spark-proof tools and explosion-proof equipment for collection.[4]
-
Place the absorbed material into a suitable, clearly labeled, and closed container for disposal.[3][4]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials and sources of ignition.
4. Waste Disposal: The final disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[2]
-
The primary recommended disposal method is incineration in a licensed hazardous waste disposal facility.[5][6] This should be done in admixture with a suitable combustible material.[5]
-
Alternatively, disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes may be an option.[5]
-
Never dispose of this compound down the drain or into the sewer system.[3][6] Discharge into the environment must be avoided.[3]
5. Decontamination of Empty Containers: Empty containers that held this compound must be properly decontaminated before reuse or disposal.
-
Triple rinse the container with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Observe all label safeguards until containers are thoroughly cleaned and destroyed.[5]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Phenyl-2-butene
Essential safety protocols and operational guidance for the handling and disposal of 1-Phenyl-2-butene are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and support your research and development endeavors.
This compound is a flammable liquid that can cause skin and eye irritation.[1] Adherence to proper safety measures is paramount to prevent accidental exposure and ensure the well-being of all laboratory personnel. The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following equipment is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are required to prevent splashes.[2][3] |
| Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | For incidental contact, nitrile gloves with a minimum thickness of 4mil are generally sufficient.[4] For prolonged contact or immersion, butyl or Viton® gloves are recommended. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is preferred.[4] |
| Chemical-Resistant Apron/Coveralls | Consider a chemical-resistant apron or coveralls when handling larger quantities where extensive splashing is possible.[5] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][4] |
| Respirator | If exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator with appropriate cartridges should be used.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location : Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]
-
Incompatible Materials : Keep segregated from oxidizing agents.
-
Container : Ensure the container is tightly closed when not in use.[4][5]
Handling and Use
-
Work Area : All procedures involving this compound must be performed in a designated area within a chemical fume hood.[2][4]
-
Minimize Quantities : Use the smallest practical quantity for the experiment.[5]
-
Avoid Ignition Sources : Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[2][5]
-
Transferring : When transferring the liquid, use appropriate equipment and techniques to minimize splashing and vapor generation.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
Accidental Spills
-
Evacuate : In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use an absorbent material, such as vermiculite or sand, to contain the liquid.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontamination : Clean the spill area with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste : Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[8]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
